Eltrombopag
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and has 4 approved and 22 investigational indications. This drug has a black box warning from the FDA.
Propriétés
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057753 | |
| Record name | Eltrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |
| Record name | Eltrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Orange solid | |
CAS No. |
496775-61-2 | |
| Record name | Eltrombopag [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eltrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eltrombopag | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Preclinical studies of Eltrombopag for thrombocytopenia
An In-depth Technical Guide to the Preclinical Studies of Eltrombopag (B601689) for Thrombocytopenia
Introduction
This compound is a first-in-class, orally bioavailable, small-molecule, nonpeptide thrombopoietin receptor (TpoR) agonist developed for the treatment of thrombocytopenia from various causes.[1] Unlike endogenous thrombopoietin (Tpo) or recombinant Tpo agents that bind to the extracellular domain of the TpoR (also known as c-Mpl), this compound interacts with the transmembrane domain of the receptor.[2][3] This unique binding mechanism initiates intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production.[4] This guide provides a detailed overview of the key preclinical studies that established the mechanism of action, efficacy, and safety profile of this compound, forming the basis for its clinical development.
Mechanism of Action and Signaling Pathways
This compound selectively binds to the human and chimpanzee TpoR, activating downstream signaling pathways critical for megakaryopoiesis.[1] Its activity is strictly dependent on the expression of TpoR.[1] Upon binding, this compound triggers the activation of cytoplasmic tyrosine kinases, primarily Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2).[1] This leads to the phosphorylation and activation of several key signaling molecules, including:
-
Signal Transducers and Activators of Transcription (STATs): Primarily STAT3 and STAT5, which translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK): The Ras-MAPK pathway, including ERK1/2, is activated and plays a role in megakaryocyte development.[1][5]
-
Phosphoinositide 3-kinase (PI3K)/AKT: This pathway is also activated and is crucial for regulating megakaryocyte maturation and proplatelet formation.[5][6]
Notably, this compound does not compete with endogenous Tpo for the same binding site, allowing for potential additive or synergistic effects on platelet production.[1] Studies have shown that this compound can induce a more sustained and balanced activation of AKT and ERK1/2 signaling compared to other Tpo mimetics, which may contribute to its effectiveness in promoting the maturation of megakaryocytes and subsequent platelet release.[5][7]
In Vitro Preclinical Studies
A variety of in vitro assays using primary human cells and cell lines were fundamental in characterizing the biological activity of this compound.
Data Presentation: In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies assessing this compound's effect on megakaryopoiesis.
| Assay Type | Cell Type | This compound Concentration | Key Finding | Reference |
| Megakaryocyte Differentiation | Primary Human CD34+ Bone Marrow Cells | 30 - 300 nM (EC₅₀ range) | Induced differentiation into CD41+ megakaryocytes. | [1] |
| Cell Proliferation | Tpo-dependent cell lines (e.g., N2C-Tpo) | High potency (specific values not stated) | Stimulated proliferation. | [1] |
| Signaling Activation | N2C-Tpo cells | 30 µM | Induced phosphorylation of STAT5, peaking at 60 minutes. | [1] |
| Megakaryocyte Differentiation | Human Cord Blood-derived HSCs | 200, 500, 2000 ng/mL | Dose-dependently increased megakaryocyte differentiation and maturation (CD61+/CD42b+). | [5] |
| Proplatelet Formation | Human Cord Blood-derived HSCs | 500 - 2000 ng/mL | Increased proplatelet formation by up to 4-fold compared to rhTpo. | [6] |
| Colony Formation (CFU-Mk) | Primary Human CD34+ Bone Marrow Cells (Healthy Donors) | Not specified | Increased the number of CFU-Mk colonies. | [8] |
| Signaling Activation | In vitro differentiated megakaryocytes | 200, 500, 2000 ng/mL | Dose-dependently increased phosphorylation of STAT3, STAT5, AKT, and ERK1/2. | [5] |
Experimental Protocols
This assay assesses the ability of this compound to induce the differentiation of hematopoietic stem cells into the megakaryocytic lineage.
-
Cell Isolation: CD34+ progenitor cells are isolated from human bone marrow, peripheral blood, or umbilical cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[5][8]
-
Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium (e.g., IMDM) supplemented with growth factors such as Stem Cell Factor (SCF) and thrombopoietin (TPO) or with this compound at various concentrations (e.g., 200-2000 ng/mL) for a period of 10-14 days.[5][9]
-
Analysis: Differentiation is assessed at the end of the culture period. Cells are harvested and analyzed for the expression of megakaryocyte-specific surface markers and for changes in ploidy.
Flow cytometry is used to quantify the population of differentiated megakaryocytes and assess their maturity.
-
Antibody Staining: Harvested cells (1-3 x 10⁵) are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS).[9] They are then incubated with fluorochrome-conjugated monoclonal antibodies against megakaryocyte surface markers, such as CD41a (an early marker) and CD42b or CD61 (later markers of maturation).[5][9]
-
Ploidy Analysis: For DNA content analysis, cells are fixed and permeabilized (e.g., with 70% ethanol). They are then stained with a DNA-intercalating dye like Propidium Iodide (PI) along with RNase treatment.[5][9]
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A gating strategy is employed to first identify the cell population of interest based on forward and side scatter properties, then to quantify the percentage of cells positive for megakaryocyte markers (e.g., CD41+/CD42b+). Ploidy levels (2N, 4N, 8N, ≥16N) are determined by analyzing the intensity of the DNA dye fluorescence.[5]
This technique is used to detect the phosphorylation of key proteins in the TpoR signaling cascade following stimulation with this compound.
-
Cell Stimulation and Lysis: A Tpo-dependent cell line (e.g., N2C-Tpo) or mature megakaryocytes are serum-starved and then stimulated with this compound (e.g., 30 µM) for various time points (e.g., 0-60 minutes).[1][5] After stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification and Separation: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with antibodies for the total forms of the proteins to confirm equal loading.[5]
In Vivo Preclinical Studies
Due to the high species specificity of this compound for the human and chimpanzee TpoR, comprehensive in vivo preclinical efficacy studies were limited to chimpanzees.[1] Toxicity studies, however, were conducted in multiple species including mice, rats, and dogs.[2]
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the key efficacy and pharmacokinetic findings from the pivotal chimpanzee study.
Table 1: In Vivo Efficacy in Chimpanzee Model
| Species | Dose & Route | Duration | Pharmacodynamic Outcome | Reference |
|---|
| Chimpanzee | 10 mg/kg/day, Oral | 5 days | Up to 100% increase in platelet counts from baseline. |[1][10] |
Table 2: Pharmacokinetic Parameters in Chimpanzees
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Cmin | ~0.107 µg/mL | Minimum concentration associated with pharmacodynamic response. | [1] |
| Cmax | ~0.525 µg/mL | Maximum concentration associated with pharmacodynamic response. | [1] |
| AUC | ~12.1 µg·h/mL | Area under the curve associated with pharmacodynamic response. |[1] |
Experimental Protocols
This study was designed to demonstrate the in vivo thrombopoietic activity of this compound.
-
Animal Model: Healthy male chimpanzees were used for the study. All procedures were conducted in accordance with animal welfare regulations.
-
Dosing and Administration: this compound was administered orally at a dose of 10 mg/kg once daily for a period of 5 consecutive days. A control group received a vehicle.[1]
-
Pharmacodynamic Assessment: Blood samples were collected at baseline and at regular intervals during and after the treatment period. Platelet counts were measured using an automated hematology analyzer to determine the change from baseline.
-
Pharmacokinetic Assessment: Limited blood sampling was performed to measure plasma concentrations of this compound and to estimate key pharmacokinetic parameters (Cmin, Cmax, AUC) associated with the observed platelet response.[1]
Conclusion
The preclinical studies of this compound provided a robust foundation for its clinical development. In vitro experiments using human cells clearly demonstrated that this compound is a potent TpoR agonist that activates canonical JAK/STAT and other critical signaling pathways (MAPK, PI3K/AKT) to stimulate the proliferation and differentiation of megakaryocyte progenitors.[1] These findings were confirmed in vivo in the chimpanzee model, where oral administration of this compound led to a significant increase in circulating platelet counts.[1][10] The unique mechanism of action, involving binding to the transmembrane domain of the TpoR without competing with endogenous Tpo, and the demonstration of oral bioavailability and efficacy, established this compound as a promising therapeutic agent for the management of thrombocytopenia.
References
- 1. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of this compound on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eltrombopag's Role in Hematopoietic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist, has demonstrated significant clinical efficacy in treating thrombocytopenia and aplastic anemia.[1][2][3] Its primary mechanism involves the stimulation of megakaryopoiesis and platelet production. However, emerging evidence reveals a more complex role for this compound in influencing the fate of hematopoietic stem cells (HSCs), including promoting multi-lineage hematopoiesis and HSC expansion through both TPO receptor-dependent and -independent pathways.[4][5][6][7] This technical guide provides an in-depth analysis of this compound's mechanisms of action on hematopoietic stem cell differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Mechanism of Action: TPO Receptor Agonism
This compound binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl), a site distinct from that of endogenous thrombopoietin (TPO).[1][8] This interaction activates downstream signaling cascades that are crucial for the proliferation and differentiation of hematopoietic progenitors, particularly those of the megakaryocytic lineage.[8][9][10]
Activation of Downstream Signaling Pathways
Upon binding to c-Mpl, this compound initiates a phosphorylation cascade involving several key signaling pathways that govern cell survival, proliferation, and differentiation.[10][11][12]
-
JAK-STAT Pathway: this compound stimulation leads to the phosphorylation and activation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[11][13][14] This pathway is fundamental for megakaryocyte differentiation and expansion.[10][11]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by this compound.[11][12][15] The balanced activation of both AKT and ERK1/2 signaling is crucial for proper proplatelet formation.[11]
-
PI3K/AKT Pathway: this compound induces the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), promoting cell survival and proliferation.[5][11][12]
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the c-Mpl receptor.
Caption: this compound-induced signaling pathways downstream of the c-Mpl receptor.
TPO Receptor-Independent Mechanism: Iron Chelation
Recent studies have unveiled a novel, TPO receptor-independent mechanism of action for this compound, which contributes to its effects on HSCs.[6][7] this compound possesses iron-chelating properties, and by reducing intracellular iron levels, it can modulate HSC function.[7] This reduction in labile iron pools is associated with decreased reactive oxygen species (ROS) and metabolic reprogramming, which can promote HSC self-renewal and protect them from cellular stress.[7] This dual mechanism of action may explain this compound's efficacy in conditions like aplastic anemia, where it promotes trilineage hematopoiesis beyond what would be expected from a simple TPO mimetic.[1][4]
The logical relationship of this compound's dual mechanism is depicted below.
Caption: Dual mechanism of this compound action on hematopoietic stem cells.
Quantitative Data on this compound's Effects
The in vitro effects of this compound on hematopoietic stem and progenitor cells have been quantified in numerous studies. The following tables summarize key findings on its dose-dependent impact on megakaryocyte differentiation and progenitor cell expansion.
Table 1: Dose-Dependent Effect of this compound on Megakaryocyte Differentiation from Human Cord Blood-Derived HSCs
| This compound Concentration (ng/mL) | Megakaryocyte Differentiation | Megakaryocyte Output (Fold Increase vs. rHuTPO) | Reference |
| 50 | Not observed | - | [11][16] |
| 100 | Not observed | - | [11][16] |
| 200 | Observed | ~1 | [11][16][17] |
| 500 | Observed | ~2 | [11][16][17] |
| 2000 | Observed | ~3 | [11][16][17] |
| Control: 10 ng/mL rHuTPO | Optimal | 1 | [11][16][17] |
Table 2: Effect of this compound on Human Umbilical Cord Blood Progenitor Cell Expansion in vitro
| Cell Population | This compound (3 µg/mL) - % Increase | rhTPO (10 ng/mL) - % Increase | Reference |
| CD34+ | 26% | 130% | [5][6] |
| CD34+CD38- | 42% | 160% | [5][6] |
| CD41+ | 400% | 900% | [5][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on hematopoietic stem cell differentiation.
In Vitro Culture for Megakaryocyte Differentiation
This protocol describes the differentiation of human CD34+ cells into mature megakaryocytes in the presence of this compound.[9][11][16][17]
-
Cell Source: Isolate CD34+ hematopoietic stem and progenitor cells from human umbilical cord blood or peripheral blood using magnetic-activated cell sorting (MACS).
-
Culture Medium: Use a serum-free medium such as StemSpan™ SFEM II, supplemented with appropriate cytokines. For megakaryocyte differentiation, a common basal cytokine cocktail includes stem cell factor (SCF) and Flt3-ligand.
-
This compound Treatment: Culture the CD34+ cells at a density of 1 x 10^5 cells/mL in the presence of varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL). A positive control of recombinant human TPO (rHuTPO) at 10 ng/mL should be included.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 13-14 days.
-
Analysis: At the end of the culture period, cells can be harvested for flow cytometry, Western blotting, or functional assays.
Western Blot Analysis of Signaling Pathway Activation
This protocol details the detection of phosphorylated signaling proteins in response to this compound.[10][11][13][17]
-
Cell Stimulation: After 13 days of culture, starve the differentiated megakaryocytes in cytokine-free medium for 4-6 hours. Stimulate the cells with this compound (e.g., 2000 ng/mL) or rHuTPO (10 ng/mL) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Flow Cytometry for Megakaryocyte Phenotyping and Ploidy Analysis
This protocol outlines the use of flow cytometry to characterize differentiated megakaryocytes.[9][11][17]
-
Surface Marker Staining:
-
Harvest cells and wash with PBS.
-
Incubate with fluorochrome-conjugated antibodies against megakaryocyte markers such as CD41a and CD42b for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in a suitable buffer for analysis.
-
-
Ploidy Analysis:
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash and resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the ploidy levels of the megakaryocytes.
-
Colony-Forming Unit (CFU) Assay
This assay assesses the ability of hematopoietic progenitors to form colonies of different lineages in response to this compound.[4][18][19]
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.
-
Plating: Mix the cells with a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) and with or without this compound at various concentrations.
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
Colony Counting: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
A generalized workflow for these experimental protocols is shown below.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound's role in hematopoietic stem cell differentiation is multifaceted, extending beyond its established function as a TPO receptor agonist. Its ability to activate key signaling pathways, coupled with a TPO-independent iron chelation mechanism, provides a robust stimulus for both megakaryopoiesis and the expansion of the broader hematopoietic stem and progenitor cell pool. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in hematological disorders. Future research should continue to dissect the intricate interplay between its dual mechanisms of action to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 10. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Colony-forming unit cell (CFU-C) assays at diagnosis: CFU-G/M cluster predicts overall survival in myelodysplastic syndrome patients independently of IPSS-R - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the signaling pathways activated by Eltrombopag
An In-Depth Technical Guide to the Signaling Pathways Activated by Eltrombopag (B601689)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia. It functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl), initiating a cascade of intracellular signaling events that stimulate the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2][3] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain, this compound's unique binding site allows for a distinct, yet effective, mode of receptor activation.[1][4] This guide provides a detailed examination of the primary signaling pathways activated by this compound—JAK/STAT, MAPK/ERK, and PI3K/AKT—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Mechanism of Action
This compound selectively binds to the human TPO-R, inducing a conformational change that triggers the activation of associated Janus kinase 2 (JAK2).[4][5] This initial phosphorylation event serves as the primary node for the propagation of downstream signals. The key pathways emanating from this activation are critical for converting the extracellular stimulus into a cellular response, namely the proliferation of hematopoietic stem cells (HSCs) and their differentiation into mature, platelet-producing megakaryocytes.
Primary Signaling Pathways
The JAK/STAT Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal route for TPO-R signaling. Upon this compound-induced JAK2 activation, JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the TPO-R. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][6] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation of megakaryocyte precursors.[3][5][6]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also robustly activated by this compound.[1][4] This pathway is crucial for cell proliferation and differentiation. Activation of the TPO-R leads to the recruitment of adaptor proteins that activate the small GTPase Ras. This initiates a phosphorylation cascade that proceeds through Raf, MEK, and finally ERK1/2. Phosphorylated ERK1/2 (pERK1/2) translocates to the nucleus to phosphorylate various transcription factors, promoting megakaryocytic differentiation.[4]
The PI3K/AKT Pathway
While some early preclinical reports suggested a lack of AKT pathway involvement, more recent and detailed studies utilizing human hematopoietic stem cells have definitively shown that this compound activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][6][7] This pathway is critical for cell survival, growth, and metabolism. Activated JAK2 can lead to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT (also known as Protein Kinase B). Studies have demonstrated that a balanced, dose-dependent activation of both the AKT and ERK1/2 pathways by this compound is essential for promoting the final stages of megakaryocyte maturation and proplatelet formation.[6] An imbalance, particularly the over-activation of AKT without a parallel increase in ERK activation, has been associated with the proliferation of immature megakaryocytes rather than terminal differentiation and platelet release.[6]
Quantitative Data on this compound Activity
The effects of this compound on megakaryopoiesis and intracellular signaling are dose-dependent. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Dose-Dependent Effects of this compound on Megakaryocyte (MK) Differentiation & Function
| Parameter | This compound Concentration | Observation | Reference |
| MK Differentiation | 50 - 100 ng/mL | Failed to promote efficient differentiation from HSCs. | [6][8] |
| 200, 500, 2000 ng/mL | Successfully promoted maturation of >90% of megakaryocytes. | [6][8] | |
| MK Output | 500 - 2000 ng/mL | ~4-fold increase in MK output compared to 10 ng/mL TPO. | [4] |
| Proplatelet Formation | 500 ng/mL | ~2-fold increase in proplatelet-forming MKs compared to 10 ng/mL TPO. | [6] |
| Bone Marrow Cell Differentiation | 30 - 300 nM (EC₅₀) | Effective concentration range for inducing differentiation. | [1] |
Table 2: Dose-Dependent Activation of Signaling Pathways by this compound
| Pathway Component | This compound Concentration | Observation | Reference |
| pSTAT3 / pSTAT5 | 500, 2000 ng/mL | Increased phosphorylation compared to 10 ng/mL TPO. | [6] |
| pAKT | 500, 2000 ng/mL | Significantly increased phosphorylation compared to 10 ng/mL TPO. | [6][8] |
| pERK1/2 | 500, 2000 ng/mL | Significantly increased phosphorylation compared to 10 ng/mL TPO. | [6][8] |
| pAKT, pERK, p38 | Dose-dependent increase | Observed in PANC1 cells upon this compound treatment. | [7] |
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on several key in vitro assays. Detailed methodologies are provided below.
Protocol: In Vitro Megakaryocyte Differentiation from CD34⁺ HSCs
This protocol describes the generation of mature megakaryocytes from human hematopoietic stem cells (HSCs) to study the effects of this compound.
-
Cell Source: Isolate CD34⁺ HSCs from human umbilical cord blood or peripheral blood using immunomagnetic bead selection.
-
Culture Medium: Prepare a serum-free medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines to support initial hematopoietic expansion (e.g., SCF, IL-6, IL-9).
-
Initiation of Differentiation: Culture purified CD34⁺ cells for 13 days at 37°C, 5% CO₂.
-
For the first 7 days, supplement the medium with a low concentration of TPO or a TPO-mimetic to encourage commitment to the megakaryocyte lineage.
-
From day 7 to day 13, replace the medium with fresh medium containing the experimental concentrations of this compound (e.g., 200, 500, 2000 ng/mL) or a control compound (e.g., 10 ng/mL recombinant human TPO).[6][8]
-
-
Assessment of Maturation: On day 13, harvest cells for analysis. Maturation is assessed by:
-
Morphology: Observing large, polyploid cells characteristic of mature megakaryocytes.
-
Flow Cytometry: Staining for lineage-specific surface markers (CD41a, CD42b) and analyzing DNA content (ploidy) with propidium (B1200493) iodide.[6][9][10]
-
Protocol: Western Blot Analysis of Signaling Protein Phosphorylation
This protocol details the method for quantifying the activation of key signaling proteins in response to this compound.
-
Cell Preparation: Use mature megakaryocytes differentiated as described in Protocol 4.1.
-
Cytokine Starvation: To reduce baseline signaling activity, incubate the cells in cytokine-free culture medium for 6 hours at 37°C.[11]
-
Stimulation: Stimulate the starved cells with this compound (e.g., 2000 ng/mL) or a control for various time points (e.g., 5, 20, 60 minutes) to capture the kinetics of pathway activation.[11]
-
Cell Lysis: Immediately place cells on ice and lyse them with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation states).[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). BSA is preferred over milk for phospho-protein detection to reduce background.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion
This compound stimulates megakaryopoiesis and subsequent platelet production through the activation of a network of canonical signaling pathways downstream of the thrombopoietin receptor. Its binding to the transmembrane domain of c-Mpl triggers robust, dose-dependent phosphorylation and activation of the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways. The coordinated action of these cascades, particularly the balanced activation of AKT and ERK, is essential for driving the full differentiation and maturation of megakaryocytes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to develop next-generation thrombopoietic agents.
References
- 1. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Semantic Scholar [semanticscholar.org]
- 3. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 9. The non-peptide thrombopoietin receptor agonist this compound stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. haematologica.org [haematologica.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Eltrombopag's Interaction with the c-Mpl Receptor Transmembrane Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor (TPO-R), or c-Mpl, agonist approved for the treatment of thrombocytopenia.[1][2] Unlike the endogenous ligand thrombopoietin (TPO), which binds to the extracellular domain of c-Mpl, this compound uniquely interacts with the transmembrane domain of the receptor.[2][3] This interaction triggers a cascade of intracellular signaling events that mimic the effects of TPO, ultimately leading to increased platelet production. This technical guide provides an in-depth overview of the molecular interactions, signaling pathways, quantitative data, and experimental methodologies relevant to understanding this compound's mechanism of action at the c-Mpl receptor.
Molecular Mechanism of Interaction
This compound activates the c-Mpl receptor by binding within its transmembrane (TM) domain. This interaction promotes the dimerization of c-Mpl, a crucial step for receptor activation.[4] Structural and mutagenesis studies have identified two key amino acid residues within the human c-Mpl transmembrane domain that are critical for this compound's activity:
-
Histidine 499 (H499): This residue is considered a primary binding site for this compound. The species-specific action of this compound, which is active on human and chimpanzee c-Mpl but not murine c-Mpl, is attributed to the presence of histidine at this position in primates.
-
Tryptophan 491 (W491): Located upstream of H499, W491 is essential for the conformational changes required for receptor activation following this compound binding. Mutagenesis studies have demonstrated that alterations to W491 impair this compound-mediated activation.
The binding of this compound to these residues is thought to induce a rotational movement of the TM helices, bringing the intracellular domains of the c-Mpl monomers into close proximity. This repositioning facilitates the activation of the associated Janus kinase 2 (JAK2) proteins, initiating downstream signaling.
Downstream Signaling Pathways
Upon activation of c-Mpl by this compound, a cascade of intracellular signaling is initiated, primarily through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[2][3] The key steps in this pathway are:
-
JAK2 Activation: The dimerization of the c-Mpl receptor brings the associated JAK2 tyrosine kinases into close proximity, allowing for their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular tail of the c-Mpl receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.
-
STAT Dimerization and Nuclear Translocation: Once docked, STAT proteins are themselves phosphorylated by JAK2. This phosphorylation event causes the STAT proteins to dimerize and translocate from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.
While the JAK/STAT pathway is the primary signaling route, this compound has also been shown to activate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol-3-Kinase (PI3K)/AKT pathways, which also contribute to megakaryocyte development and survival.
This compound-induced c-Mpl signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the in vitro and clinical activity of this compound. A specific binding affinity (Kd) for the this compound-c-Mpl interaction has not been reported in the reviewed literature.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for Megakaryocyte Differentiation | Human Bone Marrow CD34+ cells | 0.1 µM (100 nM) | [5] |
| Effective Concentration for Megakaryocyte Differentiation | Human Cord Blood-derived HSCs | 200 - 2000 ng/mL | |
| STAT5 Phosphorylation | Mo7e cells | Stimulated with 10 µM | [6] |
Table 2: Clinical Dose-Response of this compound in Chronic ITP Patients (6-week study)
| Daily Dose | Responder Rate (Platelet Count ≥50 x 109/L at day 43) | Median Day 43 Platelet Count (x 109/L) | Reference |
| Placebo | 11% | 16 | [3] |
| 30 mg | 28% | 26 | [3] |
| 50 mg | 70% | 128 | [3] |
| 75 mg | 81% | 183 | [3] |
Experimental Protocols
Site-Directed Mutagenesis of the c-Mpl Transmembrane Domain
This protocol is essential for identifying key amino acid residues involved in this compound binding and receptor activation.
Objective: To introduce specific point mutations into the transmembrane domain of the c-Mpl receptor to assess the impact on this compound-mediated signaling.
Materials:
-
Plasmid DNA containing the wild-type human c-Mpl cDNA
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
Mammalian cell line for expression (e.g., Ba/F3)
Methodology:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 18 cycles, with denaturation, annealing, and extension steps. The extension time should be sufficient to amplify the entire plasmid.
-
-
Parental DNA Digestion:
-
Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate the transformed bacteria on selective agar (B569324) plates and incubate overnight.
-
-
Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
-
Functional Assay:
-
Transfect the mutated c-Mpl plasmid into a suitable mammalian cell line (e.g., Ba/F3 cells, which are dependent on cytokine signaling for survival).
-
Assess the ability of this compound to induce a cellular response (e.g., proliferation, STAT phosphorylation) in cells expressing the mutant receptor compared to the wild-type receptor.
-
Workflow for site-directed mutagenesis of c-Mpl.
Western Blotting for Phosphorylated STAT5
This protocol allows for the quantitative analysis of the activation of a key downstream signaling molecule in response to this compound.
Objective: To detect and quantify the levels of phosphorylated STAT5 (pSTAT5) in cell lysates following stimulation with this compound.
Materials:
-
Cell line expressing c-Mpl (e.g., Ba/F3-hTpoR, Mo7e)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Stimulation:
-
Culture c-Mpl expressing cells to the desired density.
-
Starve the cells of growth factors for a defined period (e.g., 4-24 hours) to reduce basal signaling.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against total STAT5 to normalize for protein loading.
-
Megakaryocyte Differentiation Assay
This assay provides a functional readout of this compound's activity in promoting the development of platelet precursor cells.
Objective: To assess the ability of this compound to induce the differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes.
Materials:
-
Human CD34+ hematopoietic stem cells (from bone marrow or cord blood)
-
Serum-free expansion medium
-
Cytokines for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9)
-
This compound
-
Flow cytometer
-
Fluorescently labeled antibodies against megakaryocyte surface markers (e.g., CD41a, CD42b)
-
Propidium (B1200493) iodide (for ploidy analysis)
Methodology:
-
Cell Culture:
-
Culture purified human CD34+ cells in serum-free medium supplemented with a cocktail of cytokines to support initial expansion.
-
-
Differentiation Induction:
-
After a few days of expansion, transfer the cells to a differentiation medium containing a modified cytokine cocktail and various concentrations of this compound. A control with a known optimal concentration of TPO should be included.
-
Culture the cells for 10-14 days to allow for megakaryocyte differentiation and maturation.
-
-
Flow Cytometry Analysis:
-
Harvest the cells at the end of the culture period.
-
Stain the cells with fluorescently labeled antibodies against CD41a and CD42b to identify the megakaryocyte population.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes.
-
-
Ploidy Analysis:
-
For ploidy analysis, fix and permeabilize the cells.
-
Stain the cells with propidium iodide to label the DNA.
-
Analyze the DNA content of the CD41a+ population by flow cytometry to determine the ploidy level, a marker of megakaryocyte maturation.
-
Logical flow of c-Mpl activation by this compound.
Conclusion
This compound represents a significant advancement in the treatment of thrombocytopenia due to its unique mechanism of action. By targeting the transmembrane domain of the c-Mpl receptor, it effectively stimulates megakaryopoiesis through the activation of the JAK/STAT signaling pathway. The identification of key interacting residues and the elucidation of downstream signaling events have provided a solid foundation for understanding its therapeutic effects. The experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals to further investigate the intricate details of this compound's interaction with c-Mpl and to explore the potential for novel therapeutics targeting this critical hematopoietic receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H22N4O4 | CID 135449332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Eltrombopag: A Comprehensive Technical Review of its Off-Target Effects and Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag (B601689), an oral thrombopoietin receptor (TPO-R) agonist, is a well-established therapeutic for thrombocytopenia. However, a growing body of evidence reveals that its mechanism of action extends beyond simple thrombopoiesis, encompassing significant off-target effects and immunomodulatory properties. This technical guide provides an in-depth analysis of these characteristics, focusing on the underlying molecular mechanisms, experimental evidence, and potential clinical implications. A primary off-target effect is its potent iron chelation activity, which has a dose-dependent impact on cellular processes. Furthermore, this compound exerts considerable influence on the immune system, modulating T-cell populations, cytokine profiles, and macrophage polarization. This document synthesizes current research to offer a detailed resource for professionals in the field, complete with summaries of quantitative data, descriptions of experimental methodologies, and visualizations of key signaling pathways.
Introduction
This compound is a non-peptide, small-molecule TPO-R agonist that stimulates megakaryocyte proliferation and differentiation, leading to increased platelet production.[1][2][3] It is approved for the treatment of immune thrombocytopenia (ITP), severe aplastic anemia (SAA), and thrombocytopenia associated with chronic hepatitis C.[1] While its on-target effects via the TPO-R are well-documented, emerging research has illuminated a range of "off-target" activities that contribute to its therapeutic efficacy and present novel avenues for its application.[1] These effects are broadly categorized into iron chelation and immunomodulation. Understanding these properties is crucial for optimizing its clinical use and exploring new therapeutic indications.
On-Target Signaling Pathway: TPO-R Activation
This compound binds to the transmembrane domain of the TPO-R (c-Mpl), inducing a conformational change that activates downstream signaling cascades.[4][5] This activation is critical for its thrombopoietic effects and involves several key pathways:
-
JAK-STAT Pathway: The primary pathway activated by TPO-R stimulation is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation of STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[4][6]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is also activated, promoting cell survival and proliferation.[2][4][7]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is engaged, contributing to cell proliferation and differentiation.[2][4][7]
This compound has been shown to induce a balanced activation of the AKT and ERK1/2 signaling molecules, which is crucial for promoting the differentiation of mature megakaryocytes and subsequent platelet production.[2][7]
Off-Target Effect: Iron Chelation
A significant and clinically relevant off-target effect of this compound is its ability to act as a powerful iron chelator.[8][9] This property is attributed to its molecular structure, which allows it to bind to iron(III).[10]
Mechanism of Iron Chelation
This compound's iron-chelating activity allows it to mobilize both cellular and extracellular iron.[8] It can decrease cellular iron levels and, when combined with other iron chelators like deferasirox, can enhance iron mobilization through a potential shuttling mechanism.[8][11]
Dose-Dependent Effects on Thrombopoiesis
The iron-chelating property of this compound has a dual, dose-dependent effect on platelet production.[9][12]
-
Low Concentrations: At lower doses, this compound's primary TPO-R agonist activity predominates, promoting megakaryocyte maturation and proplatelet formation.[12]
-
High Concentrations: At higher doses, the iron-chelating effect becomes more pronounced and can impair platelet production by disrupting iron homeostasis, which is critical for maturing megakaryocytes.[9][12] This can lead to impaired cytoskeletal dynamics and reduced proplatelet formation.[12] Mechanistically, high concentrations of this compound have been shown to induce higher extracellular signal-regulated kinase 1/2 (ERK1/2) signaling and reduce the post-translational glutathionylation of tubulin.[12]
This dose-dependent effect may explain the heterogeneous responses observed in patients, where increasing the dose beyond a certain point does not consistently lead to a further increase in platelet counts.[9]
Immunomodulatory Properties
This compound exhibits a range of immunomodulatory effects that are likely mediated through both direct and indirect mechanisms, including its on-target TPO-R agonism on various cell types and its off-target iron chelation.[1][13]
Effects on T-Lymphocytes
In patients with ITP, this compound has been observed to influence T-cell populations. An indirect immunomodulatory effect is thought to occur by increasing platelet counts, which in turn can increase the number of CD4+ T helper cells and reduce the number of CD8+ T effector cells.[1] Furthermore, in silico analyses suggest that this compound may upregulate the expression of FOXP3, a key transcription factor for regulatory T cells (Tregs), potentially through MPL signaling via the JAK2/TYK2 and STAT1/STAT5 pathways.[14][15] An increase in Tregs would exert an immunosuppressive effect, helping to restore immune homeostasis.[14]
Modulation of Cytokine Profiles
This compound has been shown to modulate the levels of key cytokines involved in immune regulation:
-
Transforming Growth Factor-beta (TGF-β): An increase in TGF-β, an anti-inflammatory cytokine, has been observed in patients treated with this compound, and this increase correlates with a positive response to the drug.[13]
-
Interferon-gamma (IFN-γ): this compound may inhibit the signaling of the pro-inflammatory cytokine IFN-γ in B and T cells, potentially through the JAK2-STAT3 pathway.[14][16] This is significant as IFN-γ is implicated in the destruction of platelets in ITP.[14]
Macrophage Polarization
In pediatric ITP, there is a prevalence of pro-inflammatory M1 macrophages. This compound has been shown to induce a switch from the M1 to the M2 macrophage phenotype in vitro.[17] This shift towards an anti-inflammatory M2 phenotype contributes to its immunomodulatory effects.
Potential Off-Target Effects on Apoptosis-Related Proteins
In silico structural analyses have suggested that this compound may have off-target effects on apoptosis-related proteins of the Bcl-2 family, specifically BCL2L1, BCL2, and BAX.[13][15] The clinical significance of these potential interactions requires further investigation.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies on this compound.
Table 1: Clinical Trial Efficacy in Immune Thrombocytopenia (ITP)
| Study/Trial | Patient Population | This compound Dose | Primary Endpoint | Result | Reference |
| TRA100773A | Adults with previously treated ITP | 30, 50, or 75 mg once daily for 6 weeks | Platelet count ≥50 x 10⁹/L at Week 6 | Dose-dependent increase in platelet response | [18] |
| RAISE | Adults with previously treated ITP | 50 mg once daily (max 75 mg) for 6 months | Odds of achieving platelet count ≥50 x 10⁹/L and ≤400 x 10⁹/L | 79% in this compound group vs. 28% in placebo group | [18] |
| PETIT2 | Children (≥1 year) with chronic ITP | - | ≥6 of 8 non-consecutive weeks with platelets >50×10⁹/L during weeks 5–12 | 40% in this compound group vs. 3% in placebo group | [19] |
| NCT01652599 | Newly diagnosed adult ITP | 50 mg (days 5–32) with high-dose dexamethasone | Response at end of treatment | - | [20] |
Table 2: In Vitro Effects of this compound on Megakaryopoiesis
| Cell Type | This compound Concentration | Measured Effect | Result | Reference |
| Human cord blood-derived HSCs | 50, 100, 200, 500, 2000 ng/ml | Megakaryocyte differentiation | Dose-dependent increase in differentiation | [2][7] |
| In vitro differentiated megakaryocytes | 2000 ng/ml | Proplatelet formation | 4-fold increase in proplatelet-forming megakaryocytes compared to lower doses | [21] |
| Megakaryocytes from peripheral blood progenitors | 500 ng/ml | CD61+CD42b+ megakaryocytes | Similar to 10 ng/ml rHuTPO | [22] |
Methodologies for Key Experiments
The investigation of this compound's off-target and immunomodulatory effects employs a variety of standard and advanced laboratory techniques.
Assessment of Iron Chelation
-
Cell Culture and Iron Loading: Human hepatoma (HuH7) and rat cardiomyocyte (H9C2) cell lines are commonly used.[8][10] Cells are loaded with iron by culturing them in media containing fetal bovine serum (FBS).[8]
-
Measurement of Iron Release: Following treatment with this compound and other chelators, the amount of iron released from the cells into the culture medium is quantified.[8]
-
Cellular Iron Content Analysis: The total iron content within the cells after treatment is measured to determine the extent of iron mobilization.[8]
Evaluation of Megakaryopoiesis and Platelet Formation
-
Hematopoietic Stem Cell (HSC) Culture: CD34+ HSCs from human cord blood or peripheral blood are cultured in vitro with various concentrations of this compound.[2][7]
-
Flow Cytometry: The differentiation of HSCs into megakaryocytes is assessed by staining for lineage-specific markers such as CD61 and CD42b and analyzing the cells using flow cytometry.[2][22]
-
Proplatelet Formation Assay: Mature megakaryocytes are observed under light microscopy to quantify the formation of proplatelets, the precursors to platelets.[21][22]
-
3D Bone Marrow Model: A silk-based 3D bone marrow model can be used to more closely mimic the in vivo environment for studying megakaryocyte differentiation and platelet release ex vivo.[2][7]
Analysis of Signaling Pathways
-
Western Blotting: To determine the activation of signaling pathways, cells are treated with this compound, and cell lysates are analyzed by Western blotting.[22] Antibodies specific to the phosphorylated (activated) forms of signaling proteins like STAT3, STAT5, AKT, and ERK1/2 are used.[22] The total amount of each protein is also measured to ensure equal loading.[22]
In Silico Analysis
-
Systems Biology and Mathematical Modeling: Computational approaches are used to create mathematical models of protein pathways to predict the biological outcomes of this compound's interaction with various cellular components.[13]
-
Therapeutic Performance Mapping and Structural Analysis: These in silico techniques are employed to identify potential off-target interactions by analyzing the structural similarities between this compound and the binding sites of other proteins.[13]
Conclusion and Future Directions
This compound is a multifaceted drug with significant off-target and immunomodulatory properties that complement its primary role as a TPO-R agonist. Its iron chelation activity introduces a dose-dependent complexity to its effects on thrombopoiesis, highlighting the need for careful dose management and consideration of patient iron status.[9] The immunomodulatory effects of this compound, including its influence on T-cells, cytokines, and macrophages, suggest its potential therapeutic utility in a broader range of autoimmune and inflammatory conditions beyond ITP.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which iron chelation modulates intracellular signaling and cellular function.
-
Conducting prospective clinical trials to systematically evaluate the immunomodulatory effects of this compound in various disease contexts.
-
Investigating the clinical relevance of the potential off-target interactions with apoptosis-related proteins.
A deeper understanding of these complex properties will enable the full therapeutic potential of this compound to be realized, potentially leading to the development of more personalized treatment strategies and the expansion of its clinical applications.
References
- 1. Frontiers | Exploring the Potential of this compound: Room for More? [frontiersin.org]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emergencydrug.com [emergencydrug.com]
- 4. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 8. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-dependent effects of this compound iron chelation on platelet formation. [vivo.weill.cornell.edu]
- 13. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Pardon Our Interruption [revolade.com]
- 19. Phase 3 randomised trial of this compound versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. haematologica.org [haematologica.org]
Methodological & Application
Application Notes and Protocols for Establishing a Dose-Response Curve for Eltrombopag in Megakaryocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][2][3] Understanding the dose-dependent effects of this compound on megakaryocyte differentiation is crucial for its therapeutic application and for in vitro studies of thrombopoiesis. These application notes provide a comprehensive protocol for establishing a dose-response curve for this compound in the differentiation of human hematopoietic stem cells (HSCs) into mature megakaryocytes.
Principle
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating intracellular signaling cascades that mimic the effects of endogenous TPO.[3] This activation leads to the differentiation of HSCs into megakaryocytes, which can be quantified by assessing lineage-specific markers and cellular maturation. By culturing HSCs with varying concentrations of this compound, a dose-response relationship can be established, providing insights into the optimal concentrations for promoting megakaryopoiesis.
Data Presentation
Table 1: this compound Dose-Response on Megakaryocyte Differentiation Markers
| This compound Conc. (ng/mL) | % CD61+ Cells | % CD42b+ Cells | Mean Ploidy (N) | Notes |
| 0 (Control) | Baseline | Baseline | Baseline | Unstimulated HSCs |
| 50 | No significant increase | No significant increase | No significant increase | Ineffective dose[1][2] |
| 100 | No significant increase | No significant increase | No significant increase | Ineffective dose[1][2] |
| 200 | Significant increase | Significant increase | Increased | Effective dose for maturation[1][2] |
| 500 | >90% | Significant increase | Increased | Near-maximal effect[1][2][4] |
| 2000 | >90% | Significant increase | Increased | Saturation likely[1][2] |
| 10 ng/mL rHuTPO | >90% | Significant increase | Increased | Positive Control[1][2] |
Table 2: Effect of this compound on Proplatelet Formation
| Treatment | Fold Increase in Proplatelet-Forming Megakaryocytes (vs. rHuTPO) |
| 500 ng/mL this compound | ~4-fold increase[5] |
| 10 ng/mL rHuTPO (Control) | 1 (Baseline) |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes from Human Cord Blood-Derived CD34+ Cells
Materials:
-
Human umbilical cord blood-derived CD34+ hematopoietic stem cells (HSCs)
-
Serum-free expansion medium
-
Recombinant human thrombopoietin (rHuTPO)
-
This compound
-
Cytokines: Stem Cell Factor (SCF), Interleukin-3 (IL-3), Interleukin-6 (IL-6)
-
Fluorescently conjugated antibodies: anti-CD34, anti-CD41, anti-CD61, anti-CD42b[1][2]
-
Propidium Iodide (PI) or DAPI for ploidy analysis
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Isolation of CD34+ Cells: Isolate CD34+ cells from human umbilical cord blood using magnetic cell sorting according to the manufacturer's protocol.[6]
-
Cell Culture and Differentiation:
-
Seed the purified CD34+ cells in a serum-free expansion medium.
-
Supplement the medium with a cytokine cocktail to support initial proliferation and megakaryocyte commitment (e.g., SCF, IL-3, IL-6).[6]
-
Prepare different culture conditions with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500, 2000 ng/mL).[1][2]
-
Culture the cells for 13 days at 37°C in a humidified incubator with 5% CO2.[1][2]
-
-
Assessment of Megakaryocyte Differentiation (Day 13):
-
Harvest the cells from each culture condition.
-
Stain the cells with fluorescently conjugated antibodies against megakaryocyte-specific surface markers, such as CD41, CD61, and CD42b.[1][2]
-
Analyze the percentage of positive cells for each marker using a flow cytometer. Mature megakaryocytes are typically identified as CD41+/CD61+ and CD42b+.[1][2]
-
-
Ploidy Analysis:
-
Proplatelet Formation Assay:
-
At day 10-13 of culture, observe the cells under a light microscope for the presence of proplatelets, which are long, filamentous cytoplasmic extensions.[4]
-
Quantify the percentage of proplatelet-forming megakaryocytes by counting the number of cells with these extensions relative to the total number of round megakaryocytes.[4]
-
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
Materials:
-
Differentiated megakaryocytes (from Protocol 1, day 13)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer
-
Primary antibodies: anti-phospho-STAT3, anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2, and their total protein counterparts.[1][2]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After 13 days of differentiation with different this compound concentrations, lyse the megakaryocytes to extract total protein.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of STAT3, STAT5, AKT, and ERK1/2.[1][2][5]
-
To ensure equal loading, probe separate membranes with antibodies against the total forms of these proteins and a loading control like β-actin.[1][2]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated signaling proteins in response to different this compound doses.
-
Visualizations
This compound Signaling Pathway in Megakaryocyte Differentiation
Caption: this compound signaling cascade in megakaryopoiesis.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for assessing this compound's dose-response.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. haematologica.org [haematologica.org]
- 5. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Production Following Eltrombopag Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eltrombopag (B601689) is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] It is used to treat thrombocytopenia in various clinical settings.[1] Flow cytometry is a powerful tool for dissecting the cellular mechanisms underlying this compound's effects on thrombopoiesis. These application notes provide detailed protocols for analyzing megakaryopoiesis, reticulated platelets, and platelet activation in response to this compound treatment.
This compound's Mechanism of Action
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocytes.[2] This binding activates intracellular signaling cascades, primarily the JAK/STAT and AKT/ERK pathways, which promote cell survival, proliferation, and differentiation into mature, platelet-producing megakaryocytes.[2][3][4]
Caption: this compound signaling pathway in megakaryocytes.
Analysis of Megakaryocyte Differentiation and Maturation
Flow cytometry can be used to quantify the differentiation and maturation of megakaryocytes from hematopoietic stem cells (HSCs) following this compound treatment. Key markers include CD41 and CD61, which are expressed on cells of the megakaryocytic lineage, and CD42b, which is a marker of mature megakaryocytes.[5][6] Ploidy analysis using a DNA dye like propidium (B1200493) iodide (PI) is also a critical measure of megakaryocyte maturation.[3]
Experimental Workflow: Megakaryocyte Differentiation
Caption: Workflow for megakaryocyte differentiation analysis.
Protocol: Megakaryocyte Differentiation and Ploidy Analysis
-
Cell Culture:
-
Isolate human hematopoietic stem cells (e.g., CD34+ cells from cord blood or bone marrow).
-
Culture the cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with cytokines.
-
Create different treatment groups: a negative control, a positive control (e.g., 10 ng/mL recombinant human TPO), and various concentrations of this compound (e.g., 200, 500, 2000 ng/mL).[3]
-
Culture for 13 days to allow for megakaryocyte differentiation.[3]
-
-
Antibody Staining:
-
Harvest cells from culture.
-
Wash cells with PBS containing 1% BSA.
-
Incubate cells with fluorescently conjugated antibodies against CD41, CD61, and CD42b for 30 minutes at 4°C in the dark.
-
Wash cells twice to remove unbound antibodies.
-
-
Fixation, Permeabilization, and DNA Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Resuspend cells in a solution containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD41+/CD61+ population to identify megakaryocytes.[5]
-
Within the megakaryocyte gate, quantify the percentage of mature megakaryocytes by gating on the CD42b+ population.[5]
-
Analyze the PI signal within the megakaryocyte gate to determine the ploidy distribution (2N, 4N, 8N, 16N, etc.).[3]
-
Quantitative Data Summary
| Treatment | % CD61+/CD42b+ Megakaryocytes (Day 13) | % Mature Megakaryocytes (≥8N Ploidy) |
| Control (rHuTPO 10 ng/mL) | ~90% | High |
| This compound (200 ng/mL) | >90% | Increased |
| This compound (500 ng/mL) | >90% | Increased |
| This compound (2000 ng/mL) | >90% | Increased |
| Data derived from studies such as Di Buduo et al., Haematologica, 2016.[3] |
Analysis of Reticulated (Immature) Platelets
Reticulated platelets are newly released, immature platelets that contain residual RNA.[7] An increase in the percentage of reticulated platelets is an indicator of increased thrombopoiesis.[8][9] Flow cytometry can be used to quantify reticulated platelets in whole blood using a nucleic acid dye (e.g., thiazole (B1198619) orange or SYTO 13) in combination with a platelet-specific marker like CD41 or CD61.[10][11]
Experimental Workflow: Reticulated Platelet Analysis
Caption: Workflow for reticulated platelet analysis.
Protocol: Reticulated Platelet Quantification
-
Sample Preparation:
-
Collect whole blood from patients before and after this compound treatment into tubes containing an anticoagulant (e.g., sodium citrate).
-
Dilute the whole blood 1:10 with PBS.[10]
-
-
Staining:
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer using logarithmic scales for forward scatter (FSC) and side scatter (SSC) to visualize platelets.
-
Gate on the platelet population based on their characteristic FSC/SSC profile and positive staining for CD41/CD61.[7]
-
Within the platelet gate, analyze the fluorescence of the nucleic acid dye. Reticulated platelets will exhibit higher fluorescence compared to mature, anucleated platelets.[8][10]
-
Quantify the percentage of reticulated platelets.
-
Quantitative Data Summary
| Patient Group | Immature Platelet Fraction (IPF) |
| Healthy Controls | Normal Range |
| ITP Patients (Pre-Eltrombopag) | Variable |
| ITP Patients (Post-Eltrombopag - Responders) | Increased[12] |
| ITP Patients (Post-Eltrombopag - Non-responders) | No significant change[12] |
Analysis of Platelet Activation
While this compound increases platelet counts, it is crucial to assess whether it also leads to platelet hyper-reactivity, which could increase thrombotic risk.[13] Whole blood flow cytometry is an ideal method to study platelet activation, as it minimizes in vitro platelet activation and can be used in thrombocytopenic patients.[14][15] Key markers of platelet activation include P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the GPIIb/IIIa receptor (detected by PAC-1 antibody).[14][15]
Experimental Workflow: Platelet Activation Assay
Caption: Workflow for platelet activation analysis.
Protocol: Platelet Activation Analysis
-
Sample Preparation and Stimulation:
-
Collect whole blood into citrate (B86180) tubes.
-
Aliquot the blood into separate tubes for unstimulated (resting) and stimulated conditions.
-
For stimulated conditions, add platelet agonists such as ADP (e.g., 0.5 µM and 20 µM) or Thrombin Receptor Activating Peptide (TRAP; e.g., 1.5 µM and 20 µM).[14]
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Staining:
-
To each tube, add fluorescently conjugated antibodies:
-
Anti-CD41 or anti-CD61 to identify platelets.
-
Anti-P-selectin (CD62P) to measure alpha-granule release.
-
PAC-1 to detect the activated conformation of GPIIb/IIIa.
-
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Fix the samples with 1% formaldehyde.
-
Acquire data on a flow cytometer.
-
Gate on the platelet population using CD41/CD61.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding in both resting and stimulated samples.
-
Quantitative Data Summary
| Condition | Platelet Activation Marker | Pre-Eltrombopag (ITP Patients) | Post-Eltrombopag (Day 28) | Healthy Controls |
| Unstimulated | P-selectin (% positive) | Higher than controls[14] | Slight increase vs. baseline[14] | Baseline |
| Activated GPIIb/IIIa (% positive) | Higher than controls[14] | Unchanged vs. baseline[14] | Baseline | |
| Stimulated (High ADP) | P-selectin (% positive) | High | Lower than baseline[14] | High |
| Activated GPIIb/IIIa (% positive) | High | Lower than baseline[14] | High | |
| Data derived from studies such as Psaila et al., Blood, 2012.[14] |
These flow cytometry-based application notes and protocols provide a robust framework for investigating the effects of this compound on platelet production. By analyzing megakaryocyte differentiation, quantifying reticulated platelets, and assessing platelet activation, researchers can gain detailed insights into the mechanism of action and clinical effects of this compound and other thrombopoietic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 3. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Megakaryocyte and platelet markers | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometric analysis of reticulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of reticulated platelets by simple flow cytometry: An indirect thrombocytopoietic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. In vivo effects of this compound on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Preclinical Evaluation of Eltrombopag in Myelodysplastic Syndromes (MDS) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of Eltrombopag's efficacy in Myelodysplastic Syndromes (MDS) using patient-derived xenograft (PDX) models. The protocols outlined below detail the establishment of MDS xenografts, treatment administration, and subsequent analysis of therapeutic response.
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to cytopenias and a risk of progression to acute myeloid leukemia (AML). Thrombocytopenia is a common and serious complication in MDS patients, often necessitating platelet transfusions. This compound (B601689), an oral thrombopoietin receptor (TPO-R) agonist, has emerged as a potential therapeutic agent to stimulate platelet production. Preclinical evaluation using robust and reproducible animal models is critical to understanding its mechanism of action and predicting clinical efficacy. Patient-derived xenograft (PDX) models, where human MDS cells are transplanted into immunodeficient mice, offer a powerful platform for in vivo drug testing.
Mechanism of Action of this compound
This compound is a small molecule, non-peptide TPO-R agonist that binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocytes. This binding initiates a signaling cascade that mimics the effects of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes and subsequent increased platelet production. The primary signaling pathways activated by this compound include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][2]
Preclinical Efficacy of this compound in MDS Xenograft Models
Studies utilizing MDS patient-derived xenograft (PDX) models have demonstrated the potential of this compound to stimulate human thrombopoiesis in vivo. These models allow for patient-individual substance testing in a controlled setting, enabling the differentiation of drug-specific effects from the natural progression of the disease.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in MDS xenograft models.
Table 1: Efficacy of this compound on Human Platelet Counts in MDS PDX Models [4][5]
| Patient Sample ID | Mouse Cohort | Treatment Group | Baseline Human Platelets/µL (Mean ± SD) | Peak Human Platelets/µL (Mean ± SD) | Fold Change in Platelet Production |
| P03 | n=3 | This compound | 50 ± 15 | 250 ± 50 | ~5-fold |
| P03 | n=2 | Vehicle Control | 45 ± 10 | 55 ± 20 | ~1.2-fold |
| P04 | n=3 | This compound | 20 ± 8 | 100 ± 30 | ~5-fold |
| P04 | n=2 | Vehicle Control | 25 ± 5 | 30 ± 10 | ~1.2-fold |
| P06 | n=3 | This compound | 100 ± 25 | 400 ± 75 | ~4-fold |
| P06 | n=2 | Vehicle Control | 90 ± 20 | 110 ± 30 | ~1.2-fold |
| P09 | n=3 | This compound | 30 ± 10 | 150 ± 40 | ~5-fold |
| P09 | n=2 | Vehicle Control | 35 ± 8 | 40 ± 15 | ~1.1-fold |
Table 2: Human Hematopoietic Cell Engraftment in MDS PDX Models with this compound Treatment [4][6]
| Patient Sample ID | Mouse Cohort | Treatment Group | Human CD45+ Engraftment in Bone Marrow at 12 weeks (%) | Human CD45+ Engraftment in Bone Marrow at Endpoint (18-24 weeks) (%) |
| P01 | n=2 | This compound | 65% | 75% |
| P01 | n=1 | Vehicle Control | 60% | 55% |
| Pooled Data | n=26 | This compound | Not Reported | Maintained or Increased |
| Pooled Data | n=23 | Vehicle Control | Not Reported | Stable or Decreased |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived MDS Xenograft (PDX) Model
This protocol describes the co-transplantation of human MDS CD34+ cells and mesenchymal stromal cells (MSCs) into immunodeficient mice.[4][7]
Materials:
-
Patient-derived bone marrow aspirates from MDS patients (with informed consent)
-
CD34 MicroBead Kit, human (Miltenyi Biotec)
-
Mesenchymal Stem Cell Expansion Medium (e.g., MesenCult™-XF, STEMCELL Technologies)
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old, female)
-
Busulfan (Sigma-Aldrich)
-
Sterile PBS
-
Insulin (B600854) syringes with 29G needle
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Isolation of CD34+ Cells:
-
Isolate mononuclear cells (MNCs) from patient bone marrow aspirates by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD34+ hematopoietic stem and progenitor cells using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Assess purity by flow cytometry.
-
-
Culture of Mesenchymal Stromal Cells (MSCs):
-
Culture bone marrow MNCs in Mesenchymal Stem Cell Expansion Medium.
-
Passage adherent MSCs upon reaching 70-80% confluency. Use MSCs at passage 2-4 for transplantation.
-
-
Mouse Conditioning:
-
Twenty-four hours prior to transplantation, administer a single intraperitoneal injection of Busulfan (25 mg/kg) to the NSG mice to create space in the bone marrow niche.
-
-
Intrafemoral Co-injection:
-
Anesthetize the NSG mouse.
-
Prepare a cell suspension containing 5x105 MDS CD34+ cells and 1.5x106 autologous or allogeneic MSCs in 20 µL of sterile PBS.
-
Carefully expose the knee joint and drill a small hole through the patella into the femoral cavity using a 25G needle.
-
Using an insulin syringe with a 29G needle, slowly inject the 20 µL cell suspension directly into the femoral marrow cavity.
-
Perform the injection bilaterally if desired.
-
-
Engraftment Assessment:
-
Monitor human cell engraftment (hCD45+) in the peripheral blood or bone marrow of the xenografted mice every 4-6 weeks, starting from 12 weeks post-transplantation, using flow cytometry.
-
Protocol 2: this compound Administration and Monitoring
This protocol details the oral administration of this compound to established MDS xenograft models.[4][8]
Materials:
-
This compound (commercially available or provided by manufacturer)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
Procedure:
-
Treatment Initiation:
-
Once human engraftment is confirmed (typically ≥1% hCD45+ cells in the bone marrow at 12 weeks post-transplant), randomize mice into treatment and vehicle control groups.
-
-
Dosing and Administration:
-
Prepare a suspension of this compound in the vehicle control at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer this compound orally by gavage at a dose of 50 mg/kg daily.
-
Administer an equivalent volume of the vehicle control to the control group.
-
Continue treatment for a predefined period (e.g., 18-24 weeks).
-
-
Monitoring of Platelet Response:
-
Collect peripheral blood from the mice every two weeks.
-
Quantify the absolute number of human platelets (hCD41+) using flow cytometry (see Protocol 3).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect bone marrow and peripheral blood for comprehensive analysis, including:
-
Human cell engraftment (hCD45+)
-
Lineage-specific chimerism (e.g., myeloid, lymphoid, erythroid, and megakaryocytic)
-
Molecular analysis of sorted human cells to assess clonal evolution.
-
-
Protocol 3: Flow Cytometry for Quantification of Human Platelets in Mouse Blood
This single-platform flow cytometry protocol allows for the absolute quantification of human platelets in mouse peripheral blood.[4][9]
Materials:
-
Anti-human CD41a-PE antibody (or other suitable fluorochrome)
-
Counting beads (e.g., Trucount™ Tubes or other calibrated beads)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Lysing solution (e.g., BD FACS™ Lysing Solution)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect 20-50 µL of peripheral blood into an EDTA-containing microvete tube.
-
In a FACS tube, add a known volume of counting beads.
-
Add 5 µL of whole blood to the tube.
-
Add the anti-human CD41a-PE antibody at the manufacturer's recommended concentration.
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
Add 1 mL of 1X lysing solution and incubate for 10 minutes at room temperature.
-
Add 1 mL of FACS buffer to stop the lysis.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to identify platelets based on their characteristic low FSC and SSC properties.
-
Create a gate around the platelet population.
-
Within the platelet gate, create a histogram or dot plot to identify the human platelet population based on CD41a-PE fluorescence.
-
Acquire a sufficient number of bead events for accurate quantification.
-
-
Data Analysis:
-
Determine the number of human platelet events (CD41a+) and the number of bead events.
-
Calculate the absolute number of human platelets per microliter of blood using the following formula:
(Number of CD41a+ events / Number of bead events) x (Bead concentration / Volume of blood)
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in hematopoietic cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for this compound evaluation in MDS PDX models.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of this compound in a PDX model of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eltrombopag Resistance in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eltrombopag (B601689) in in vitro studies.
Troubleshooting Guides
Problem 1: Decreased or lack of cellular response to this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Bioavailability
-
Question: Are you using the optimal concentration of this compound for your cell line?
-
Answer: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line. Concentrations used in in vitro studies often range from 0.1 to 30 µg/mL.
-
Question: Have you considered the impact of serum proteins on this compound bioavailability?
-
Answer: this compound is highly protein-bound. The percentage of serum in your culture medium can affect the free concentration of the drug. If you are observing a lower than expected effect, consider if the serum concentration is a contributing factor.
Possible Cause 2: Alterations in the TPO Receptor (c-Mpl) and Downstream Signaling
-
Question: Has the expression of the TPO receptor (c-Mpl) been altered in your cells?
-
Answer: Reduced expression of c-Mpl can lead to decreased sensitivity to this compound. You can assess c-Mpl mRNA and protein levels using qPCR and Western blotting, respectively.
-
Question: Is the downstream signaling pathway of the TPO receptor functional?
-
Answer: this compound stimulates megakaryopoiesis through the JAK/STAT, PI3K/AKT, and ERK/MAPK signaling pathways.[1][2] A disruption in these pathways can lead to resistance. Assess the phosphorylation status of key signaling proteins (e.g., STAT5, AKT, ERK1/2) via Western blot after this compound stimulation to check for pathway activation.[2]
Possible Cause 3: Increased Drug Efflux
-
Question: Could your cells be actively pumping this compound out?
-
Answer: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can lead to multidrug resistance by increasing drug efflux. The efficacy of this compound has been linked to ABCG2 genotypes in clinical settings.[3] You can investigate this by:
-
Assessing the expression of ABCG2 using qPCR or Western blotting.
-
Performing a functional assay, such as a dye efflux assay (e.g., using Hoechst 33342), with and without a known ABCG2 inhibitor.
-
Possible Cause 4: TPO-Receptor Independent Mechanisms
-
Question: Are you aware of the TPO-receptor independent effects of this compound?
-
Answer: this compound is a powerful iron chelator.[4] This activity can lead to a reduction in intracellular iron, which can inhibit cell proliferation and induce differentiation, independent of the TPO receptor.[5] If your experimental observations are inconsistent with TPO-R signaling, consider investigating the effects of this compound on intracellular iron levels.
Problem 2: Developing a strategy to overcome observed this compound resistance.
Solution 1: Combination Therapy
-
Question: Have you considered combining this compound with other agents?
-
Answer: Clinical studies have shown that combining this compound with other therapies can improve response rates.[6][7][8][9] In an in vitro setting, you could explore combinations with:
-
Corticosteroids (e.g., Dexamethasone): To modulate the immune response in co-culture models.[7]
-
Rituximab: In co-culture systems involving B-cells, to deplete antibody-producing cells.[6]
-
Other Immunosuppressive Agents (e.g., Cyclosporin A): To target different aspects of the immune response in relevant models.
-
Solution 2: Switching Thrombopoietin Receptor Agonists
-
Question: Have you tried an alternative TPO receptor agonist?
-
Answer: There is a documented lack of cross-resistance between this compound and Romiplostim, another TPO receptor agonist.[2][10][11][12][13] This is likely due to their different binding sites on the c-Mpl receptor and potentially different downstream signaling dynamics.[14] If you observe resistance to this compound, testing the response to Romiplostim in your in vitro model is a valid strategy.
Solution 3: Modulating the Immune Environment (in co-culture models)
-
Question: Are you studying this compound in the context of an immune cell microenvironment?
-
Answer: this compound has immunomodulatory effects, including the ability to switch macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[15][16][17] This can be a mechanism to overcome resistance in a system where inflammatory cytokines might be interfering with the drug's primary function.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound? A1: this compound activates the thrombopoietin receptor (c-Mpl) and its downstream signaling pathways, primarily the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and MAPK (mitogen-activated protein kinase) pathways, to stimulate the proliferation and differentiation of megakaryocytes.[1] Studies have shown that this compound activates STAT3, STAT5, AKT, and ERK1/2.[2]
Q2: How does the iron chelation activity of this compound contribute to its effects? A2: this compound can chelate intracellular iron, which is a mechanism independent of its TPO receptor agonist activity.[4][18] This reduction in intracellular iron can lead to cell cycle arrest and induce differentiation in certain cell types, including leukemia cells.[1][5] This "off-target" effect may contribute to its overall therapeutic profile and could be a factor in overcoming resistance in some contexts.[19]
Q3: Why might there be a lack of cross-resistance between this compound and Romiplostim? A3: this compound is a small non-peptide molecule, while Romiplostim is a peptide-based "peptibody". They bind to different sites on the TPO receptor.[14] This difference in binding and potentially in the subsequent conformational changes of the receptor could lead to activation of distinct downstream signaling profiles, meaning resistance to one may not confer resistance to the other.[2][10][11][12][13]
Q4: What is a general approach to generating an this compound-resistant cell line in vitro? A4: A common method is to culture the parental cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20). The concentration is then gradually increased in a stepwise manner as the cells adapt and resume proliferation. This process of selection can take several months. The resulting cell population should be periodically tested for its resistance phenotype compared to the parental line.
Q5: How can I assess the synergistic effects of this compound in combination with another drug in vitro? A5: To determine if the combination of this compound and another agent is synergistic, additive, or antagonistic, you can perform a synergy assay. This typically involves treating cells with a matrix of concentrations of both drugs, alone and in combination. The cell viability or proliferation is then measured, and the data can be analyzed using methods such as the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates synergy.
Data Presentation
Table 1: In Vitro Studies on this compound's Effects on Macrophage Polarization and Cytokine Release
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| Macrophages from ITP patients | This compound (6 µM) | iNOS (M1 marker) protein expression | Decreased | [16] |
| Macrophages from ITP patients | This compound (6 µM) | CD206 (M2 marker) protein expression | Increased | [16] |
| Macrophages from ITP patients | This compound (6 µM) | IL-6 release | Decreased | [16] |
| Macrophages from ITP patients | This compound (6 µM) | TNF-α release | Decreased | [16] |
| Macrophages from ITP patients | This compound (6 µM) | IFN-γ release | Decreased | [16] |
| Macrophages from ITP patients | This compound (6 µM) | IL-4 release | Increased | |
| Macrophages from ITP patients | This compound (6 µM) | IL-10 release | Increased |
Table 2: Clinical Response Rates of this compound in Combination Therapies for ITP
| Combination Therapy | Patient Population | Response Rate | Reference |
| This compound + Dexamethasone + Rituximab | Newly diagnosed ITP | 100% initial response | [7] |
| This compound + Dexamethasone | Chronic ITP | 100% overall response (10/11 complete response) | [7] |
| This compound + Steroids | Severe persistent ITP (<6 months) | 87% overall response | [7] |
Experimental Protocols
Protocol 1: Assessment of TPO Receptor Downstream Signaling by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling. Treat the cells with this compound at the desired concentration (e.g., 1 µg/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total STAT5, AKT, and ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: ABCG2-Mediated Drug Efflux Assay using Hoechst 33342
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium with 2% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known ABCG2 inhibitor (e.g., Ko143) or vehicle control for 30 minutes at 37°C.
-
Dye Loading: Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold PBS to remove excess dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the Hoechst 33342 dye with a UV laser and measuring the fluorescence emission in both blue and red channels.
-
Data Interpretation: Cells with high ABCG2 activity will efflux the dye and show low fluorescence. Inhibition of ABCG2 will result in dye retention and a higher fluorescence signal. The "side population" (SP) of cells with low fluorescence is characteristic of high ABCG2 activity.
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. No cross-resistance after sequential use of romiplostim and this compound in chronic immune thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between CYP2C8, UGT1A1, and ABCG2 gene polymorphisms and the exposure, efficacy, and toxicity of this compound in the treatment of refractory aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-based combination treatment for immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reciprocal absence of cross-resistance between this compound and romiplostim in two patients with refractory immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Idiopathic thrombocytopenic purpura resistant to this compound, but cured with romiplostim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.viamedica.pl [journals.viamedica.pl]
- 18. oncotarget.com [oncotarget.com]
- 19. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eltrombopag for Megakaryocyte Culture
Welcome to the technical support center for optimizing Eltrombopag (B601689) concentration in your megakaryocyte differentiation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve maximal megakaryocyte output.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro megakaryocyte differentiation?
A1: The optimal concentration of this compound for promoting megakaryocyte differentiation from human hematopoietic stem cells (HSCs) typically ranges from 200 ng/mL to 2000 ng/mL.[1][2] Studies have shown that concentrations of 50 and 100 ng/mL may be insufficient to promote differentiation.[1][2] A dose-dependent increase in megakaryocyte output is observed, with 500 ng/mL and 2000 ng/mL showing a significant 2- and 3-fold increase, respectively, compared to 200 ng/mL.[1][2] For some applications, such as stimulating megakaryocyte colony formation from bone marrow cells of patients with myelodysplastic syndrome, concentrations as low as 0.1 µg/mL (100 ng/mL) have shown significant effects.[3] In other contexts, concentrations up to 10 µM have been used in megakaryocyte progenitor assays.[4]
Q2: What is the mechanism of action of this compound in stimulating megakaryopoiesis?
A2: this compound is a non-peptide thrombopoietin (TPO) receptor agonist.[5] It binds to the transmembrane domain of the c-Mpl receptor on megakaryocytes and their progenitors, activating downstream signaling pathways.[5] This activation stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][6] The key signaling pathways activated by this compound include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), AKT, and ERK/MAPK pathways.[1][5][7][8]
Q3: How long should I culture my cells with this compound to see mature megakaryocytes?
A3: A typical in vitro differentiation protocol for generating mature megakaryocytes from CD34+ HSCs involves a culture period of 13 to 14 days in the presence of this compound.[1][2][7][9]
Q4: What are the expected morphological and phenotypical changes in megakaryocytes upon this compound treatment?
A4: Successful differentiation will result in large, polyploid megakaryocytes.[1][2] These mature megakaryocytes will express specific surface markers such as CD41a, CD42b, and CD61.[1][2][4] You should also observe an increase in DNA content (ploidy) and the formation of proplatelets, which are filamentous extensions from the megakaryocyte cytoplasm that fragment into platelets.[1][2][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Megakaryocyte Yield | Suboptimal this compound concentration. | Titrate this compound concentration from 200 ng/mL to 2000 ng/mL to find the optimal dose for your specific cell type and culture conditions.[1][2] |
| Poor initial cell viability or incorrect seeding density. | Ensure high viability of starting hematopoietic stem cell population. Optimize seeding density according to your culture vessel size. | |
| Inadequate culture medium or supplements. | Use a serum-free medium specifically designed for megakaryocyte differentiation, supplemented with appropriate cytokines like SCF, IL-3, and IL-6, in addition to this compound.[4] | |
| Poor Megakaryocyte Maturation (Low Ploidy, Lack of Proplatelet Formation) | Insufficient this compound concentration. | Higher concentrations of this compound (500-2000 ng/mL) have been shown to promote full maturation and proplatelet formation.[1][2][7][9] |
| Inappropriate culture duration. | Ensure a culture period of at least 13 days to allow for complete maturation.[1][2] | |
| Iron chelation effect at very high concentrations. | At very high concentrations (e.g., 30 µM), this compound can act as an iron chelator and suppress megakaryopoiesis. If using high concentrations, ensure adequate iron is available in the culture medium.[10] | |
| High Cell Death | This compound toxicity at very high concentrations. | While generally well-tolerated at effective doses, extremely high concentrations (e.g., 100 µM) can inhibit proliferation and viability of some cell lines.[4] Adhere to the recommended concentration range. |
| Contamination of culture. | Practice sterile cell culture techniques and regularly check for signs of contamination. | |
| Inconsistent Results Between Experiments | Variability in starting cell population. | Use cells from the same lot or donor when possible. If using primary cells, expect some donor-to-donor variability. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions. |
Data Summary
The following tables summarize quantitative data from key studies on the effect of this compound on megakaryocyte output.
Table 1: Dose-Dependent Effect of this compound on Megakaryocyte Output
| This compound Concentration | Megakaryocyte Output (Fold Increase vs. 200 ng/mL) | Reference |
| 200 ng/mL | 1x | [1][2] |
| 500 ng/mL | ~2x | [1][2] |
| 2000 ng/mL | ~3x | [1][2] |
Table 2: Effect of this compound on Proplatelet Formation
| Treatment | Percentage of Proplatelet-Forming Megakaryocytes | Reference |
| 10 ng/mL TPO | Baseline | [1] |
| 500 ng/mL this compound | ~2-fold increase vs. TPO | [1] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes from Human Cord Blood CD34+ Cells
This protocol is adapted from the methodology described by Di Buduo et al.[1][2]
-
Cell Source: Isolate CD34+ hematopoietic stem cells from human umbilical cord blood.
-
Culture Medium: Use a serum-free expansion medium supplemented with appropriate cytokines (e.g., SCF, TPO, IL-6).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations (e.g., 200, 500, 2000 ng/mL) in the culture medium.
-
Cell Seeding: Seed the CD34+ cells at an appropriate density in a tissue culture plate.
-
Culture Conditions: Culture the cells for 13 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: At day 13, harvest the cells for analysis.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against megakaryocyte markers (e.g., CD41a, CD42b, CD61) to determine the percentage of differentiated megakaryocytes.[1][2][11]
-
Ploidy Analysis: Fix and permeabilize the cells, then stain with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry to determine the DNA content.[1][2][11]
-
Proplatelet Formation Assay: Plate mature megakaryocytes onto fibrinogen-coated coverslips and incubate for 16 hours. Fix and stain for β1-tubulin to visualize proplatelet structures.[1][2]
-
Visualizations
Caption: this compound signaling pathway in megakaryocytes.
Caption: Experimental workflow for megakaryocyte differentiation.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Effect of the nonpeptide thrombopoietin receptor agonist this compound on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide thrombopoietin receptor agonist this compound stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Eltrombopag in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eltrombopag in experimental models. The information provided aims to help manage and mitigate the known off-target effects of this compound to ensure the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of in my experiments?
A1: this compound, while a potent thrombopoietin receptor (TPO-R) agonist, exhibits several well-documented off-target effects that can influence experimental outcomes. The most significant of these include:
-
Iron Chelation: this compound is a potent iron chelator, which can lead to intracellular iron depletion in your cell cultures or animal models.[1][2][3][4] This can affect various cellular processes, including proliferation and differentiation.
-
Immunomodulation: this compound can modulate the immune system independently of its action on the TPO-R. This includes altering cytokine profiles and influencing the function of various immune cell subsets such as T-cells and macrophages.[5][6]
-
Hepatotoxicity: In some experimental models and clinical situations, this compound has been associated with liver injury. This is a critical consideration for in vivo studies and for in vitro experiments using liver-derived cells.[7]
-
Cataract Formation: Preclinical studies in rodents have shown a dose- and time-dependent increase in the incidence of cataracts. This is an important consideration for long-term in vivo studies.[8]
Q2: My non-hematopoietic cells, which do not express the TPO-receptor, are showing a response to this compound. Is this expected?
A2: Yes, this is a recognized phenomenon. The off-target effects of this compound, particularly its iron chelation and immunomodulatory properties, are independent of the TPO-receptor.[9] Therefore, even cells that do not express the TPO-receptor can exhibit significant responses to this compound treatment. It is crucial to include appropriate controls in your experiments to dissect these off-target effects from any potential on-target activities if you are working with a mixed cell population.
Q3: How can I control for the iron chelation effect of this compound in my cell culture experiments?
A3: To counteract the iron-chelating properties of this compound, you can supplement your cell culture medium with an iron source. A common method is to pre-load cells with ferric ammonium (B1175870) citrate (B86180) (FAC). A detailed protocol for this "iron rescue" is provided in the Experimental Protocols section.
Q4: What are the signs of hepatotoxicity I should monitor for in my in vivo studies?
A4: In animal models, signs of hepatotoxicity can include elevated liver enzymes (ALT, AST) and bilirubin (B190676) in the serum. Regular monitoring of these markers is recommended, especially in long-term studies or when using high doses of this compound. For in vitro studies with hepatocytes, cytotoxicity can be assessed using assays that measure cell viability and membrane integrity.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation in Non-Hematopoietic Cells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Iron Chelation | Supplement the culture medium with Ferric Ammonium Citrate (FAC) as described in the "Iron Rescue for In Vitro Cultures" protocol. | Restoration of normal cell proliferation, indicating the inhibitory effect was due to iron depletion.[1] |
| Induction of Cell Cycle Arrest | Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide staining. | An accumulation of cells in the G1 phase would suggest this compound is inducing cell cycle arrest.[3] |
| Induction of Apoptosis/Necrosis | Assess for markers of apoptosis (e.g., Annexin V staining) or necrosis (e.g., LDH release assay). | An increase in apoptotic or necrotic cells will confirm a cytotoxic effect. |
Issue 2: Altered Cytokine Profile in Co-culture Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Immunomodulatory Effect | Analyze cytokine production by individual cell populations in your co-culture system after this compound treatment. | Identification of the specific cell type(s) responsible for the altered cytokine secretion.[5][6] |
| Macrophage Polarization | Assess macrophage polarization markers (e.g., iNOS for M1, CD206 for M2) by Western blot or flow cytometry as detailed in the "Macrophage Polarization Assay" protocol. | A shift in the M1/M2 macrophage ratio will indicate that this compound is influencing macrophage phenotype.[10] |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 9.0[11] |
| NCI-H226 | Lung Carcinoma | >50 |
| NCI-H460 | Lung Carcinoma | 21.3 |
| NCI-H510 | Lung Carcinoma | 3.7[11] |
| MCF-7 | Breast Cancer | 19.0[11] |
| BT474 | Breast Cancer | 9.6[11] |
| HCC1937 | Breast Cancer | 10.7[11] |
| OVCAR3 | Ovarian Cancer | 4.8[4][11] |
| OVCAR4 | Ovarian Cancer | 11.0[4][11] |
| SKOV-3 | Ovarian Cancer | 49.7[4][11] |
Table 2: Dose-Dependent Effects of this compound on Platelet Counts in a Clinical Study
| This compound Daily Dose | Percentage of Patients with Platelet Count >50 x 10⁹/L on Day 43 | Median Platelet Count on Day 43 (x 10⁹/L) |
| Placebo | 11% | 16[12] |
| 30 mg | 28% | 26[12] |
| 50 mg | 70% | 128[12] |
| 75 mg | 81% | 183[12] |
Detailed Experimental Protocols
Iron Rescue for In Vitro Cultures
Objective: To determine if an observed cellular effect of this compound is mediated by its iron-chelating properties.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferric Ammonium Citrate (FAC) (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells at a density appropriate for your downstream assay.
-
Iron Pre-loading (Optional but recommended): 24 hours after seeding, add FAC to the culture medium at a final concentration of 50-500 µg/mL.[1] Incubate for 24 hours.
-
Wash: Gently wash the cells twice with sterile PBS to remove excess iron.
-
This compound Treatment: Add fresh complete culture medium containing this compound at the desired concentration to both iron-pre-loaded and non-pre-loaded cells. Include a vehicle control for both conditions.
-
Incubation: Incubate for the desired duration of your experiment (e.g., 72 hours for proliferation assays).[1]
-
Analysis: Perform your downstream assay (e.g., cell counting, MTS assay) to assess the cellular response. A reversal of the this compound-induced effect in the iron-pre-loaded cells indicates the effect was due to iron chelation.
In Vitro Hepatotoxicity Assay
Objective: To assess the potential hepatotoxic effects of this compound on liver cells.
Materials:
-
HepG2 cells (or other hepatocyte cell line)
-
Complete cell culture medium
-
This compound
-
MTT reagent or LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.[13]
-
This compound Treatment: Replace the medium with fresh medium containing a dose range of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Cytotoxicity Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control.
Macrophage Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization.
Materials:
-
Monocytes isolated from peripheral blood or a monocytic cell line (e.g., THP-1)
-
PMA (for THP-1 differentiation)
-
Complete RPMI-1640 medium
-
This compound (e.g., 6 µM)[6]
-
Antibodies for Western blot: anti-iNOS (M1 marker), anti-CD206 (M2 marker), anti-β-actin (loading control)
-
ELISA kits for cytokines (e.g., IL-6, TNF-α, IL-10, IL-4)
Protocol:
-
Macrophage Differentiation: Differentiate monocytes into macrophages according to standard protocols (e.g., using M-CSF for primary monocytes or PMA for THP-1 cells).
-
This compound Treatment: Treat differentiated macrophages with this compound (e.g., 6 µM) for 24-48 hours.[6]
-
Sample Collection:
-
Cell Lysates: Lyse the cells to extract total protein for Western blot analysis.
-
Supernatants: Collect the culture supernatants for cytokine analysis by ELISA.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS and CD206, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
ELISA: Measure the concentrations of pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10, IL-4) cytokines in the culture supernatants using commercial ELISA kits.[5]
-
Data Analysis: Quantify the protein expression levels from the Western blot relative to the loading control. Compare the cytokine concentrations between treated and untreated samples.
Visualizations
References
- 1. steidllab.com [steidllab.com]
- 2. ashpublications.org [ashpublications.org]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Multi-Center Study on the Efficacy of this compound in Management of Refractory Chronic Immune Thrombocytopenia: A Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the Potential of this compound: Room for More? [frontiersin.org]
Adjusting Eltrombopag dosage in animal studies to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eltrombopag (B601689) in animal studies. The focus is on strategies to adjust dosages and monitor for potential toxicities to ensure the integrity of experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound administration in animal models.
Issue 1: Unexpected Animal Morbidity or Mortality at a Previously Reported "Safe" Dose
-
Question: We are observing unexpected morbidity/mortality in our mouse/rat cohort at a dosage of this compound that has been published as safe in other studies. What could be the cause and how should we proceed?
-
Answer:
-
Confirm Species-Specificity of Pharmacological Activity: this compound's primary thrombopoietic activity is highly specific to the human and chimpanzee thrombopoietin receptor (TPO-R) due to a single amino acid difference in the transmembrane domain.[1] Standard laboratory animals like mice, rats, and dogs do not exhibit a thrombopoietic response to this compound. Therefore, toxicity observed in these species is "off-target" and not related to the intended pharmacological effect.
-
Vehicle and Formulation: Ensure the vehicle used for this compound formulation is appropriate for the animal species and route of administration and is not contributing to toxicity. This compound's absorption can be affected by various factors.
-
Dose Adjustment: Immediately reduce the dose in the affected cohort. A step-wise dose de-escalation (e.g., by 25-50%) is recommended until a well-tolerated dose is established.
-
Enhanced Monitoring: Increase the frequency of clinical observations, body weight measurements, and consider interim blood sampling for hematology and clinical chemistry to identify early signs of toxicity.
-
Necropsy: Perform a thorough gross necropsy on any animals that die or are euthanized due to morbidity to identify potential target organs of toxicity.
-
Issue 2: Elevated Liver Enzymes in Bloodwork
-
Question: We have observed a significant elevation in ALT and AST in our animal cohort receiving this compound. What is the recommended course of action?
-
Answer:
-
Hepatotoxicity is a Known Risk: this compound is associated with a risk of hepatotoxicity.[2][3] Elevations in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) have been reported.[3][4]
-
Confirm Findings: Repeat the liver function tests (LFTs) within 3-5 days to confirm the initial findings.[5]
-
Dose Modification:
-
For mild to moderate elevations (e.g., < 3-5x the upper limit of normal), consider a dose reduction of 25-50%.
-
For severe elevations (e.g., > 5x the upper limit of normal) or if accompanied by clinical signs of liver injury, consider temporarily discontinuing treatment.
-
-
Increased Monitoring: Monitor LFTs more frequently (e.g., weekly) until the values stabilize or return to baseline.[5]
-
Histopathology: At the study endpoint, or if animals are euthanized due to hepatotoxicity, perform a thorough histopathological examination of the liver.
-
Issue 3: Ocular Opacities Observed in Rodent Studies
-
Question: We are observing what appear to be cataracts in our long-term rodent study with this compound. Is this an expected finding?
-
Answer:
-
Cataracts in Rodents: Development of cataracts is a known, dose- and time-dependent toxicity of this compound in rodents.[6] This has been observed at doses 5 to 7 times the human clinical exposure.[6]
-
Monitoring: Regular ophthalmic examinations are recommended for long-term rodent studies.
-
Species Difference: It is important to note that cataracts were not observed in dogs after 52 weeks of treatment at 3 times the human clinical exposure.[6]
-
Dose-Response: If this is a critical issue for your study, a dose-response study may be necessary to identify a dose that minimizes or avoids this toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of this compound observed in common animal models?
A1: The primary off-target toxicities of this compound in preclinical animal studies include:
-
Hepatotoxicity: Observed in mice, rats, and dogs, characterized by elevated liver enzymes.[2][3]
-
Cataracts: A dose- and time-dependent toxicity primarily reported in rodents.[6]
-
Renal Toxicity: Renal tubular toxicity has been observed in mice and rats in some studies.
-
Bone Marrow Fibrosis: While a theoretical risk for TPO-R agonists, studies have shown a low incidence of clinically significant bone marrow fibrosis.[6]
Q2: How should I establish a starting dose for this compound in a new animal model or for a new indication?
A2: Establishing a starting dose requires a careful review of existing literature for the specific or a similar animal model. If data is unavailable, a dose-range finding study is recommended. Start with a low dose and escalate in subsequent cohorts while closely monitoring for clinical signs of toxicity, and changes in hematology and clinical chemistry. In a study on osteosarcoma xenografts in mice, doses of 5 mg/kg/day and 50 mg/kg/day were used.[7]
Q3: What is the mechanism of action of this compound and how does its species-specificity impact study design?
A3: this compound is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO-R, activating intracellular signaling pathways like JAK/STAT and MAPK to stimulate megakaryocyte proliferation and differentiation.[8][9][10] Critically, this interaction is species-specific, with high affinity for the human and chimpanzee TPO-R but not for the receptors in mice, rats, or dogs.[1] This means that studies on the thrombopoietic effects of this compound cannot be conducted in these common laboratory animals. However, these models are still valuable for assessing the off-target toxicities of the compound.
Q4: What are the key parameters to monitor for toxicity in animal studies with this compound?
A4: The following parameters should be monitored:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of morbidity.
-
Body Weight: At least weekly measurements to monitor for general health.
-
Hematology: Complete blood counts (CBC) to assess for any hematological abnormalities.
-
Clinical Chemistry: Liver function tests (ALT, AST, bilirubin) are critical.[5] Renal function markers (BUN, creatinine) should also be considered.
-
Ophthalmic Examinations: For long-term studies, particularly in rodents.[6]
-
Histopathology: At the end of the study, a comprehensive histopathological evaluation of key organs, with a focus on the liver, kidneys, and bone marrow, is essential.
Data Presentation
Table 1: Summary of this compound Dosages and Observed Toxicities in Animal Models
| Animal Model | Dosage Range | Route of Administration | Observed Toxicities |
| Mouse | 5 - 50 mg/kg/day | Oral gavage | No significant changes in weight or toxic deaths at these doses in an osteosarcoma xenograft model.[7] |
| Rat | Not Specified | Oral | Cataracts (dose- and time-dependent).[6] |
| Dog | Not Specified | Oral | No cataracts observed after 52 weeks of treatment at 3 times the human clinical exposure.[6] |
| Chimpanzee | 10 mg/kg/day for 5 days | Oral gavage | Well-tolerated with no adverse effects on hematology, coagulation, or clinical chemistry.[8] |
Experimental Protocols
Protocol 1: General Dosing and Monitoring Workflow for this compound in Rodent Studies
-
Dose Selection: Based on literature review or a pilot dose-range finding study, select a starting dose and vehicle.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Baseline Measurements: Collect baseline body weights and blood samples for hematology and clinical chemistry.
-
Dosing: Administer this compound at the selected dose and route (typically oral gavage).
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Record body weights.
-
Bi-weekly/Monthly: Collect blood samples for hematology and clinical chemistry analysis, especially during the dose adjustment phase.[5]
-
-
Dose Adjustment:
-
If signs of toxicity (e.g., significant weight loss, elevated liver enzymes) are observed, reduce the dose by 25-50%.
-
If no toxicity is observed, the dose can be maintained or escalated in subsequent cohorts if required by the study design.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and perform a full necropsy with tissue collection for histopathology.
Protocol 2: Liver Function Monitoring
-
Sample Collection: Collect blood via appropriate methods (e.g., tail vein, retro-orbital sinus) into serum separator tubes.
-
Sample Processing: Centrifuge the blood to separate the serum.
-
Analysis: Analyze the serum for the following key liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total Bilirubin
-
-
Frequency:
Mandatory Visualization
Caption: Workflow for this compound Dosing and Toxicity Monitoring in Animal Studies.
Caption: Simplified Signaling Pathway of this compound and Potential for Off-Target Toxicity.
References
- 1. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombopoietin Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-induced liver dysfunction during the treatment of immune thrombocytopenia and its risk factors - Zhang - Annals of Palliative Medicine [apm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Toxicities of the thrombopoietic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial in vivo testing of TPO-receptor agonist this compound in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Eltrombopag Preclinical Studies and Cataract Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on the issue of cataract development in preclinical animal models of Eltrombopag (B601689).
Frequently Asked Questions (FAQs)
Q1: Is cataract development a known risk in preclinical studies with this compound?
A1: Yes, preclinical studies have demonstrated a dose- and time-dependent increase in the incidence of cataracts in young mice and rats treated with this compound.[1] However, this effect has not been observed in dogs.[1] It is important to note that clinical trials in humans have not shown an increased risk of cataracts compared to placebo.[1]
Q2: What is the proposed mechanism for this compound-induced cataracts?
A2: The precise mechanism is not fully elucidated. This compound is a nonpeptide thrombopoietin receptor (TPO-R) agonist that activates downstream signaling pathways, including JAK/STAT and MAPK.[2][3][4][5][6] While the primary action is on megakaryopoiesis, off-target effects or the specific signaling cascade in the lens epithelium might contribute to cataractogenesis. Further research is needed to clarify the exact molecular pathways involved in the lens.
Q3: Are there established protocols to prevent this compound-induced cataracts in animal models?
A3: Currently, there are no universally established or validated protocols specifically for preventing this compound-induced cataracts in preclinical models. Research in this specific area is limited. However, general strategies for preventing drug-induced cataracts, such as the use of antioxidants or other cytoprotective agents, could be explored.
Q4: What are the key considerations for designing a preclinical study to assess this compound-induced cataracts?
A4: Key considerations include:
-
Animal Model: Young rodents (mice and rats) have been shown to be susceptible.[1]
-
Dose and Duration: The incidence is dose- and time-dependent.[1] Doses significantly higher than the human clinical exposure are often required to induce this effect.[1]
-
Ocular Monitoring: A comprehensive ocular monitoring plan is crucial, including baseline and periodic examinations by a veterinary ophthalmologist.
-
Histopathology: Detailed histopathological examination of the lenses at the end of the study is essential to characterize the cataracts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High incidence of cataracts at low doses | - Animal strain susceptibility- Confounding environmental factors (e.g., lighting)- Diet deficiencies | - Review the literature for strain-specific sensitivity.- Ensure standardized and controlled environmental conditions.- Verify the nutritional adequacy of the animal diet. |
| Difficulty in grading cataract severity | - Lack of a standardized grading system- Inconsistent observation techniques | - Implement a validated lens opacity grading system (e.g., based on slit-lamp examination).- Ensure all personnel involved in ocular assessments are properly trained and calibrated. |
| Inconclusive histopathology results | - Improper tissue fixation- Inadequate sectioning or staining | - Follow established protocols for ocular tissue fixation (e.g., Davidson's or Bouin's fixative).- Consult with an experienced ocular pathologist for guidance on sectioning and staining techniques. |
Experimental Protocols
Key Experiment: Assessment of Cataract Development in a Rodent Model
Objective: To evaluate the cataractogenic potential of this compound in a preclinical rodent model.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (4-5 weeks old).
-
Groups:
-
Vehicle Control (e.g., 0.5% hydroxypropyl methylcellulose)
-
This compound Low Dose (e.g., 10 mg/kg/day)
-
This compound Mid Dose (e.g., 30 mg/kg/day)
-
This compound High Dose (e.g., 100 mg/kg/day)
-
-
Administration: Oral gavage, once daily for a specified duration (e.g., 13 weeks).
-
Ocular Examination:
-
Baseline: Prior to the first dose, all animals undergo a thorough ophthalmological examination, including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Interim: Examinations are repeated at regular intervals (e.g., every 4 weeks).
-
Terminal: A final examination is performed at the end of the treatment period.
-
Cataract Grading: Lens opacities are graded on a scale of 0 (normal) to 4 (mature cataract).
-
-
Histopathology:
-
At necropsy, both eyes are collected and fixed in an appropriate fixative.
-
The lenses are processed, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist with expertise in ocular pathology examines the slides to characterize any lenticular changes.
-
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical activity of this compound (SB-497115), an oral, nonpeptide thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Dish: Eltrombopag versus Romiplostim for In Vitro Thrombopoiesis
In the realm of thrombopoietin receptor (TPO-R) agonists, Eltrombopag (B601689) and Romiplostim stand out as critical therapeutic agents for managing thrombocytopenia. While their clinical efficacy is well-documented, a deeper understanding of their direct comparative performance in controlled, in vitro settings is paramount for researchers and drug development professionals. This guide provides an objective comparison of the in vitro efficacy of this compound and Romiplostim, supported by experimental data on their distinct mechanisms of action on megakaryopoiesis and platelet production.
At a Glance: Key In Vitro Efficacy Parameters
| Parameter | This compound | Romiplostim | Key Findings |
| Megakaryocyte (MK) Proliferation | Promotes proliferation | Strongly stimulates proliferation | Romiplostim appears to have a greater effect on the expansion of hematopoietic stem and progenitor cells (CD34+).[1][2][3] |
| Megakaryocyte (MK) Maturation | Promotes full maturation | Does not effectively promote maturation, leading to less polyploid MKs.[4][5] | This compound's balanced signaling activation favors the complete maturation of megakaryocytes. |
| Proplatelet Formation | Stimulates a significant, dose-dependent increase (4-fold higher than TPO).[4][5] | Drastically decreases proplatelet formation.[4][5] | This highlights a key functional difference, with this compound being a more potent inducer of the final stage of platelet production in vitro. |
| TPO-R Binding Site | Transmembrane domain of the TPO receptor (c-Mpl).[4][6][7] | Extracellular domain of the TPO receptor, competing with endogenous TPO.[6][7] | This fundamental difference in binding dictates their downstream signaling and ultimate cellular effects. |
| Primary Signaling Pathway Activation | Balanced and sustained phosphorylation of both AKT and ERK pathways.[4][5][8][9] | Strong and unbalanced activation of the AKT pathway, with minimal activation of the ERK pathway.[4][5][8] | The differential activation of these key signaling molecules is central to the observed differences in megakaryocyte maturation and proplatelet formation. |
Delving into the Mechanisms: A Tale of Two Signaling Pathways
The disparate in vitro effects of this compound and Romiplostim can be traced back to their unique interactions with the TPO receptor and the subsequent signaling cascades they trigger.
This compound, a small non-peptide agonist, binds to the transmembrane domain of the TPO receptor.[4][6][7] This interaction initiates a signaling cascade characterized by the robust and balanced phosphorylation of both the AKT and ERK pathways.[4][5][8][9] This dual activation is crucial for both the proliferation of megakaryocyte progenitors and their subsequent maturation into proplatelet-forming megakaryocytes.
In contrast, Romiplostim, a peptibody, mimics endogenous TPO by binding to the extracellular domain of the TPO receptor.[6][7] While this effectively stimulates the proliferation of megakaryocytes, it does so through a skewed signaling mechanism. High concentrations of Romiplostim lead to a potent activation of the AKT pathway, which drives cell proliferation, but a comparatively weak activation of the ERK pathway, which is essential for the later stages of megakaryocyte maturation and proplatelet formation.[4][5][8] This results in an accumulation of immature megakaryocytes that are less capable of producing platelets.
Experimental Corner: Protocols for In Vitro Comparison
To facilitate further research, this section outlines the key experimental protocols for a direct in vitro comparison of this compound and Romiplostim.
In Vitro Megakaryocyte Culture from Hematopoietic Stem Cells (HSCs)
This protocol describes the differentiation of human CD34+ HSCs into mature megakaryocytes.
Materials:
-
Human CD34+ HSCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (TPO)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Romiplostim
-
Low-attachment culture plates
Procedure:
-
Thaw and purify CD34+ HSCs according to the supplier's instructions.
-
Resuspend the cells in serum-free medium supplemented with a cytokine cocktail to support initial proliferation (e.g., SCF, FLT3-L, and TPO).
-
Culture the cells for 7 days to generate megakaryocyte progenitors.
-
On day 7, harvest the cells and resuspend them in fresh medium containing TPO.
-
Divide the cell suspension into different treatment groups:
-
Control (TPO alone)
-
This compound (various concentrations, e.g., 500-2000 ng/mL)
-
Romiplostim (various concentrations)
-
-
Culture the cells for an additional 7-10 days to allow for megakaryocyte maturation.
-
Monitor the cultures for the appearance of large, polyploid cells characteristic of mature megakaryocytes.
Assessment of Megakaryocyte Ploidy by Flow Cytometry
Materials:
-
Cultured megakaryocytes
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest the cultured megakaryocytes and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 30 minutes.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. Gate on the megakaryocyte population (e.g., using CD41a staining) to determine the ploidy distribution (2N, 4N, 8N, 16N, etc.).
Proplatelet Formation Assay
Materials:
-
Mature megakaryocyte culture
-
Inverted microscope with a camera
-
Flow cytometer (optional)
-
CD41a and CD42b antibodies (for flow cytometry)
Procedure:
-
On the final day of culture, observe the megakaryocytes under an inverted microscope.
-
Count the number of megakaryocytes extending long, branched cytoplasmic processes (proplatelets).
-
Express the data as the percentage of proplatelet-forming megakaryocytes.
-
(Optional) For a more quantitative analysis, collect the culture supernatant and stain for platelet-specific markers (CD41a, CD42b) to quantify the number of shed platelet-like particles by flow cytometry.
Western Blot Analysis of AKT and ERK Phosphorylation
Materials:
-
Cultured megakaryocyte progenitors or mature megakaryocytes
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells at various time points after treatment with this compound or Romiplostim.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
The in vitro evidence strongly suggests that this compound and Romiplostim, while both potent TPO-R agonists, exert their effects on megakaryopoiesis through distinct mechanisms, leading to different outcomes in a laboratory setting. This compound appears to be a more complete agonist, promoting both the proliferation and, crucially, the full maturation of megakaryocytes into platelet-producing cells. Romiplostim, on the other hand, demonstrates a more pronounced effect on the proliferation of megakaryocyte progenitors, but at the expense of their final maturation and platelet-generating capacity. These findings underscore the importance of considering the specific signaling pathways activated by different TPO-R agonists in the design of novel therapeutics and in the interpretation of their clinical effects. Further head-to-head in vitro studies using standardized protocols will be invaluable in elucidating the subtle yet significant differences between these and other emerging thrombopoietic agents.
References
- 1. Comparative efficacy and safety of rhTPO, romiplostim, and this compound in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Romiplostim and this compound in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltrombopag and Endogenous Thrombopoietin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling mechanisms and biological effects of Eltrombopag (B601689), a small molecule thrombopoietin receptor (TPO-R) agonist, and endogenous thrombopoietin (TPO). This document outlines their distinct interactions with the c-Mpl receptor, the subsequent downstream signaling cascades, and the resulting impacts on megakaryopoiesis and platelet function, supported by experimental data and detailed methodologies.
Executive Summary
Endogenous thrombopoietin (TPO) is the primary physiological regulator of platelet production, acting through the c-Mpl receptor to stimulate the proliferation and differentiation of megakaryocytes. This compound is a synthetic, orally bioavailable TPO-R agonist that mimics the effects of TPO. While both ligands ultimately lead to increased platelet counts, their mechanisms of action, downstream signaling profiles, and effects on platelet function exhibit crucial differences. A key distinction lies in their binding sites on the c-Mpl receptor; TPO binds to the extracellular domain, whereas this compound interacts with the transmembrane domain.[1][2] This allows for the potential for additive or synergistic effects on platelet production.[3] While both activate the critical JAK-STAT pathway, notable differences exist in the engagement of other signaling pathways, such as the PI3K/AKT pathway, leading to distinct cellular responses.
Mechanism of Action and Signaling Pathways
Receptor Binding and Activation
Endogenous TPO, a large glycoprotein (B1211001), binds to the extracellular domain of the homodimeric c-Mpl receptor on hematopoietic stem cells and megakaryocytes.[4] This binding induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2).[4]
In contrast, this compound is a small, non-peptide molecule that binds to a distinct site on the transmembrane domain of the c-Mpl receptor.[2] This interaction also induces a conformational change that activates JAK2, initiating downstream signaling. Because this compound and TPO do not compete for the same binding site, they can act additively to stimulate intracellular signaling pathways.[3]
Downstream Signaling Cascades
Upon activation of JAK2 by either TPO or this compound, a cascade of intracellular signaling events is initiated.
-
JAK-STAT Pathway: This is the principal pathway for both ligands. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of c-Mpl, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6] Both TPO and this compound robustly activate the JAK-STAT pathway.[5]
-
PI3K/AKT Pathway: TPO is known to activate the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation.[7] The role of this compound in activating this pathway is more nuanced and appears to be cell-type dependent. Some studies on human platelets suggest that this compound activates STAT proteins with no phosphorylation of Akt, in contrast to recombinant human TPO (rhTPO) which activates both.[6][8] However, other research indicates that this compound does induce phosphorylation of AKT in hematopoietic progenitors and megakaryocytes, and that a balanced activation of both AKT and ERK1/2 is important for proplatelet formation.[1][5]
-
MAPK/ERK Pathway: Both TPO and this compound activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is also involved in cell proliferation and differentiation.[3][5]
Signaling Pathway Diagrams
Caption: Endogenous TPO Signaling Pathway.
Caption: this compound Signaling Pathway.
Comparative Performance Data
In Vitro Effects on Megakaryopoiesis
| Parameter | Endogenous TPO (rhTPO) | This compound | Key Findings |
| Megakaryocyte Colony Formation (CFU-Mk) | Effective at promoting CFU-Mk formation. | Equivalent to 100 ng/ml rhTPO at a concentration of 10 μM in stimulating total MK colonies from CD34+ cells.[2] | This compound effectively stimulates megakaryocyte colony formation to a similar extent as rhTPO.[2] |
| Megakaryocyte Differentiation | Induces differentiation of CD34+ cells into CD41+ megakaryocytes.[9] | Induces differentiation of CD34+ cells into CD41+ megakaryocytes in a dose-dependent manner with an EC50 of 0.1 μM.[9] | Both agents promote megakaryocyte differentiation. |
| Proplatelet Formation | Supports normal proplatelet extension.[5] | At concentrations of 500 ng/mL and 2000 ng/mL, significantly increases the percentage of proplatelet-forming megakaryocytes by 2- and 4-fold, respectively, compared to 10 ng/mL rhTPO.[5] | This compound demonstrates a potent, dose-dependent enhancement of proplatelet formation.[5] |
| Signaling Molecule Activation | Induces phosphorylation of STAT-1, -3, -5, and Akt in washed human platelets.[6] | Induces phosphorylation of STAT proteins with no phosphorylation of Akt in washed human platelets.[6] In megakaryocytes, it increases phosphorylation of STAT3, STAT5, AKT, and ERK1/2.[5] | Differential activation of Akt is observed, particularly in platelets. |
In Vivo Effects on Platelet Function
| Parameter | Endogenous TPO (rhTPO) | This compound | Key Findings |
| Platelet Aggregation | Acts in synergy with submaximal concentrations of ADP or collagen to induce maximal aggregation.[6][8] | Pretreatment does not result in platelet aggregation at subthreshold/submaximal concentrations of ADP or collagen.[6][8] | TPO primes platelets for aggregation, while this compound has little to no direct effect on platelet aggregation.[6][8] |
| Platelet Activation (CD62P Expression) | Enhances platelet activation as measured by surface expression of CD62P.[6] | Does not enhance platelet activation as measured by surface expression of CD62P.[6] In patients with ITP, this compound did not cause platelet activation or hyper-reactivity.[10] | TPO enhances platelet activation, whereas this compound does not appear to directly activate platelets in vivo.[6][10] |
Experimental Protocols
Western Blot Analysis for STAT5 Phosphorylation
This protocol is adapted from methodologies used to assess the activation of STAT5 in hematopoietic cells.
-
Cell Culture and Treatment:
-
Culture human CD34+ hematopoietic progenitor cells or a TPO-dependent cell line (e.g., N2C-Tpo) in appropriate media.[9]
-
Prior to stimulation, starve cells of cytokines for 4-6 hours.
-
Treat cells with desired concentrations of rhTPO (e.g., 100 ng/mL) or this compound (e.g., 10 μM) for various time points (e.g., 0, 15, 30, 60 minutes).[9]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT5 or a housekeeping protein like β-actin.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Caption: Experimental Workflow for Western Blotting.
Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
This protocol is based on commercially available kits and published methods for assessing megakaryocyte progenitor proliferation.[2]
-
Cell Preparation:
-
Isolate mononuclear cells from human bone marrow or cord blood using density gradient centrifugation.
-
Enrich for CD34+ progenitor cells using immunomagnetic bead separation.
-
-
Culture Setup:
-
Prepare a semi-solid collagen-based culture medium (e.g., MegaCult™-C).
-
Add a cytokine cocktail typically containing IL-3 and IL-6.
-
Add the experimental agents: rhTPO (e.g., 50 ng/mL) or various concentrations of this compound (e.g., 1-10 μM). A control with no added TPO or this compound should be included.
-
Add the CD34+ cells to the medium at a concentration of 5 x 10^3 to 1 x 10^4 cells/mL.
-
Plate the cell suspension into double-chamber slides.
-
-
Incubation:
-
Incubate the slides at 37°C in a humidified atmosphere with 5% CO2 for 10-12 days.
-
-
Staining and Analysis:
-
Fix and dry the collagen cultures according to the manufacturer's instructions.
-
Perform immunocytochemical staining for a megakaryocyte-specific marker, such as glycoprotein IIb/IIIa (CD41).
-
Score the number of CFU-Mk colonies (defined as clusters of three or more CD41-positive cells) under a light microscope.
-
Flow Cytometry for Platelet Activation Markers
This protocol is designed to assess the surface expression of activation markers on platelets.[10]
-
Sample Preparation:
-
Collect whole blood into sodium citrate (B86180) tubes.
-
For in vitro studies, treat platelet-rich plasma (PRP) with rhTPO or this compound for a specified time. For in vivo studies, use blood from patients receiving treatment.
-
-
Stimulation (Optional):
-
To assess platelet reactivity, stimulate a portion of the blood or PRP with a sub-maximal concentration of a platelet agonist like ADP or collagen.
-
-
Staining:
-
Add fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41-FITC) and activation markers (e.g., CD62P-PE) to the blood or PRP.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Lysis:
-
Fix the samples with a formaldehyde-based fixative.
-
If using whole blood, lyse the red blood cells with a lysis buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD41-positive population to analyze platelets.
-
Quantify the percentage of platelets expressing CD62P and the mean fluorescence intensity.
-
Conclusion
This compound and endogenous TPO, while both potent stimulators of thrombopoiesis, exhibit distinct mechanisms of action that translate into different signaling profiles and functional effects. This compound's unique binding site on the c-Mpl receptor allows for an additive effect with endogenous TPO and results in a signaling cascade that, particularly in platelets, may spare the activation of the pro-aggregatory AKT pathway.[6][8] This differential signaling likely contributes to the observation that this compound increases platelet counts without directly causing platelet hyper-reactivity.[10] Understanding these differences is critical for the continued development and clinical application of TPO-R agonists in the management of thrombocytopenia and other hematological disorders. Further research into the nuanced, cell-context-dependent signaling of these agents will continue to refine our therapeutic strategies.
References
- 1. Megakaryocyte-derived microparticles: direct visualization and distinction from platelet-derived microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptide thrombopoietin receptor agonist this compound stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of this compound on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analyses of the small molecule thrombopoietin receptor agonist this compound and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Eltrombopag's Trilineage Hematopoietic Response In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro methodologies to replicate and assess the trilineage hematopoietic response induced by Eltrombopag (B601689), a small molecule thrombopoietin receptor (TPO-R) agonist. We will explore its performance alongside other TPO-R agonists, namely Romiplostim and Avatrombopag (B1665838), and delve into the experimental protocols necessary to evaluate their efficacy in promoting erythroid, myeloid, and megakaryocytic lineage differentiation from hematopoietic stem and progenitor cells (HSPCs).
Comparative Performance of TPO-R Agonists
This compound is unique among TPO-R agonists due to its dual mechanism of action. It not only activates the TPO receptor (c-Mpl) to stimulate proliferation and differentiation of HSPCs but also possesses iron-chelating properties. This latter characteristic is believed to contribute significantly to its ability to promote a trilineage hematopoietic response, a feature that has been observed in clinical settings, particularly in patients with aplastic anemia.[1][2]
In vitro studies have begun to dissect the comparative effects of different TPO-R agonists on hematopoiesis. While direct head-to-head comparisons of the trilineage potential of this compound, Romiplostim, and Avatrombopag are limited, existing data provides valuable insights.
Data Summary: In Vitro Effects of TPO-R Agonists on Hematopoietic Stem and Progenitor Cells
| Compound | Target Cells | Key In Vitro Findings | Quantitative Data Highlights | Citation(s) |
| This compound | Human CD34+ HSPCs | Promotes expansion of CD34+ cells and their subsets. Induces megakaryocytic differentiation and colony formation. | - At 1000 ng/mL, induced a significant increase in CD34+ cell count, though the effect declined at 10,000 ng/mL.- At 0.1µg/mL, significantly increased the number of megakaryocytic colonies (CFU-Mk). | [2][3] |
| Romiplostim | Human CD34+ HSPCs | Demonstrates a concentration-dependent increase in CD34+ cell count. Shows higher efficacy than this compound in expanding the more primitive CD34+CD38- cell population. | - Maximum efficacy in expanding total CD34+ cells was higher than that of this compound.- Showed a greater expansion effect on the primitive CD34+CD38- subset compared to this compound. | [3] |
| Avatrombopag | Human Hematopoietic Cells | Stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. | - In clinical studies, demonstrated a shorter median time to platelet response compared to this compound. In vitro comparative data on trilineage differentiation is limited. | [4][5] |
Experimental Protocols
To effectively compare the trilineage hematopoietic response of this compound and its alternatives in vitro, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays.
Isolation of Human CD34+ Hematopoietic Stem and Progenitor Cells
Objective: To obtain a purified population of HSPCs from human bone marrow, peripheral blood, or cord blood for subsequent in vitro differentiation assays.
Materials:
-
Human bone marrow, peripheral blood, or umbilical cord blood sample
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
CD34 MicroBead Kit, human (or other immunomagnetic cell separation system)
-
IMDM (Iscove's Modified Dulbecco's Medium) with 2% FBS (Fetal Bovine Serum)
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the blood or bone marrow sample with an equal volume of PBS.
-
Carefully layer the diluted sample over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat layer containing the MNCs.
-
Wash the collected MNCs twice with PBS.
-
-
CD34+ Cell Enrichment:
-
Resuspend the MNCs in buffer and follow the manufacturer's instructions for the CD34 MicroBead Kit. This typically involves incubating the cells with CD34 microbeads followed by positive selection on a magnetic column.
-
Elute the CD34+ cells from the column.
-
Determine cell viability and purity using trypan blue exclusion and flow cytometry analysis for CD34 expression.
-
Trilineage Colony-Forming Unit (CFU) Assay
Objective: To quantify the number of erythroid (CFU-E/BFU-E), granulocyte-macrophage (CFU-GM), and megakaryocyte (CFU-Mk) progenitors in a cell sample following treatment with TPO-R agonists.
Materials:
-
Isolated human CD34+ cells
-
MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium containing cytokines for multilineage differentiation)
-
This compound, Romiplostim, Avatrombopag (at desired concentrations)
-
35 mm culture dishes
-
Sterile water
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Plating:
-
Thaw the methylcellulose (B11928114) medium overnight at 4°C.
-
Prepare a cell suspension of CD34+ cells in IMDM with 2% FBS at 10 times the final desired plating concentration.
-
Add the test compounds (this compound, Romiplostim, or Avatrombopag) at the desired final concentrations to the methylcellulose medium. Include a vehicle control.
-
Add the cell suspension to the methylcellulose medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of medium).
-
Vortex the mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/medium mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of multiple clusters of hemoglobinized cells.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, dense colonies of colorless cells (granulocytes) or more dispersed colonies of large, irregular cells (macrophages).
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, multi-lineage colonies containing both reddish erythroid cells and colorless myeloid cells.
-
CFU-Mk (Colony-Forming Unit-Megakaryocyte): Small, tight colonies of large, refractile cells.
-
-
Flow Cytometry for Lineage-Specific Marker Expression
Objective: To quantify the percentage of cells differentiated into erythroid, myeloid, and megakaryocytic lineages based on the expression of specific cell surface markers.
Materials:
-
Cells from in vitro differentiation cultures
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human:
-
General Hematopoietic Progenitor: CD34, CD38
-
Erythroid Lineage: CD71 (Transferrin Receptor), CD235a (Glycophorin A)
-
Myeloid Lineage: CD33, CD14 (for monocytes), CD15 (for granulocytes)
-
Megakaryocytic Lineage: CD41 (Integrin αIIb), CD61 (Integrin β3), CD42b (GPIbα)
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells from the liquid culture or dissolve the methylcellulose from the CFU assay according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in flow cytometry staining buffer.
-
Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the respective tubes. Include single-color controls and a fluorescence minus one (FMO) control for each antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in an appropriate volume of staining buffer.
-
Just before analysis, add the viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on viable, single cells and then identify the different hematopoietic lineages based on their specific marker expression profiles.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by TPO-R agonists, which are central to their hematopoietic effects.
Caption: TPO-R Agonist Signaling Pathways.
References
- 1. youtube.com [youtube.com]
- 2. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.cn]
- 3. cusabio.com [cusabio.com]
- 4. Comparison of this compound and avatrombopag in the treatment of refractory/relapsed aplastic anemia: a single-center retrospective study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
A Comparative Analysis of the Immunomodulatory Effects of Eltrombopag and Other Thrombopoietin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory properties of Eltrombopag, a small molecule thrombopoietin receptor (TPO-RA) agonist, with other agents in its class, primarily Romiplostim and Avatrombopag. While all three agents effectively stimulate platelet production by activating the TPO receptor (c-Mpl), emerging evidence suggests they also exert distinct effects on the immune system, a crucial consideration in the treatment of immune-mediated disorders like Immune Thrombocytopenia (ITP).
Executive Summary
This compound and Romiplostim, and to a lesser extent Avatrombopag, are key therapeutic options for ITP. Beyond their primary thrombopoietic function, these agents exhibit immunomodulatory activities that may contribute to long-term remission in some patients. This compound and Romiplostim have been shown to modulate T-cell responses and cytokine production. Specifically, they can increase the population of regulatory T cells (Tregs), which play a vital role in maintaining immune tolerance, and alter the balance of T-helper (Th) cell subsets. Furthermore, this compound has been observed to influence macrophage polarization towards an anti-inflammatory phenotype.
Direct head-to-head clinical trials with quantitative comparisons of the immunomodulatory effects of these agents are limited. The data presented here is a synthesis of findings from various independent studies. Therefore, direct comparisons of quantitative data should be interpreted with caution due to potential variations in study design, patient populations, and assay methodologies. Information on the specific immunomodulatory effects of Avatrombopag is currently less extensive in the published literature.
Comparative Data on Immunomodulatory Effects
The following tables summarize the quantitative data on the immunomodulatory effects of this compound and Romiplostim from available studies.
Table 1: Comparative Effects on Regulatory T cells (Tregs)
| Parameter | This compound | Romiplostim | Comparator Agent(s) | Source |
| Change in Treg Population | Increased percentage of CD4+CD25+FoxP3+ Tregs | Increased Treg counts | Placebo/Baseline | [1][2] |
| Quantitative Change | Data on specific percentage increase varies across studies. | In one study, Treg counts increased from baseline and were higher in patients with sustained remission off-treatment.[3] | Not Applicable | [3] |
Table 2: Comparative Effects on Cytokine Profile
| Cytokine | This compound | Romiplostim | Comparator Agent(s) | Source |
| IFN-γ | Significant reduction in plasma levels.[1][4] | No direct quantitative data found. | Placebo/Baseline | [1][4] |
| TNF-α | Significant reduction in plasma levels.[5] | No direct quantitative data found. | Placebo/Baseline | [5] |
| IL-4 | Significant increase in release from macrophages.[6] | Significant decrease in plasma levels.[3] | Placebo/Baseline | [3][6] |
| IL-10 | Significant increase in release from macrophages.[6] | No direct quantitative data found. | Placebo/Baseline | [6] |
| TGF-β | Increased levels reported.[7] | Increased levels in patients with sustained remission.[3] | Placebo/Baseline | [3][7] |
| IL-17F | No direct quantitative data found. | Significant decrease in plasma levels.[3] | Placebo/Baseline | [3] |
| IL-9 | No direct quantitative data found. | Significant decrease in plasma levels.[3] | Placebo/Baseline | [3] |
Table 3: Comparative Effects on Macrophage Polarization
| Parameter | This compound | Romiplostim | Avatrombopag | Source |
| M1 (Pro-inflammatory) Markers | Decreased expression of M1-related genes.[1] | No direct data found. | No direct data found. | [1] |
| M2 (Anti-inflammatory) Markers | Partially reversed M1-related characteristics, suggesting a shift towards M2.[1] | No direct data found. | No direct data found. | [1] |
| Mechanism | Partially attributed to its iron chelation properties.[1] | Not applicable. | Not applicable. | [1] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all three agents is the activation of the TPO receptor, leading to the stimulation of downstream signaling pathways like JAK/STAT and MAPK, which promote megakaryocyte proliferation and differentiation.[8][9] However, the binding sites and potential off-target effects may contribute to their differential immunomodulatory profiles.
Figure 1: TPO Receptor Agonist Signaling Pathways.
This compound's immunomodulatory effects may also be linked to its ability to chelate intracellular iron, which can impact rapidly proliferating cells like activated T lymphocytes.[1]
Figure 2: this compound's Immunomodulatory Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of typical protocols used to assess the immunomodulatory effects discussed in this guide.
Quantification of Regulatory T cells (Tregs) by Flow Cytometry
Figure 3: Treg Quantification by Flow Cytometry Workflow.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Surface Staining: PBMCs are incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers. A typical panel for Treg identification includes anti-CD4, anti-CD25, and anti-CD127.
-
Fixation and Permeabilization: To allow for intracellular staining, cells are treated with a fixation and permeabilization buffer.
-
Intracellular Staining: The fixed and permeabilized cells are then incubated with a fluorescently-labeled monoclonal antibody against the transcription factor FoxP3, a key marker for Tregs.
-
Flow Cytometry: Stained cells are acquired on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed using specialized software. The gating strategy typically involves first identifying the lymphocyte population, then CD4+ T cells. Within the CD4+ population, Tregs are identified as having high expression of CD25 and low to negative expression of CD127 (CD25highCD127low/-), and positive staining for FoxP3.
Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). The plate is then incubated to allow the antibody to bind to the plastic surface.
-
Blocking: Any unbound sites on the plate are blocked with an inert protein solution (e.g., bovine serum albumin) to prevent non-specific binding of other proteins.
-
Sample and Standard Incubation: Plasma or serum samples, along with a series of known concentrations of the recombinant cytokine (to create a standard curve), are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for the cytokine, is added to the wells. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change in the substrate.
-
Measurement: The reaction is stopped, and the absorbance of each well is read using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
In Vitro Macrophage Polarization Assay
Methodology:
-
Monocyte Isolation: Monocytes are isolated from PBMCs, typically by plastic adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Macrophage Differentiation: Isolated monocytes are cultured for 5-7 days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into non-activated (M0) macrophages.
-
Polarization: The M0 macrophages are then treated with polarizing stimuli. To induce M1 (pro-inflammatory) polarization, cells are typically stimulated with lipopolysaccharide (LPS) and IFN-γ. For M2 (anti-inflammatory) polarization, cells are stimulated with IL-4 and IL-13. The test agent (e.g., this compound) is added to the culture medium during this step.
-
Analysis: After a defined incubation period (e.g., 24-48 hours), the polarization state of the macrophages is assessed using various methods:
-
Flow Cytometry: Expression of surface markers characteristic of M1 (e.g., CD80, CD86) or M2 (e.g., CD206, CD163) macrophages is measured.
-
ELISA: The concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in the culture supernatant is quantified.
-
Quantitative PCR (qPCR): The expression of genes associated with M1 (e.g., iNOS, CXCL9) or M2 (e.g., Arg1, Fizz1) polarization is measured.
-
Conclusion
This compound demonstrates a multifaceted immunomodulatory profile that extends beyond its primary role in thrombopoiesis. The available data suggests it can promote an anti-inflammatory and tolerogenic immune environment by increasing Treg populations, shifting the cytokine balance, and influencing macrophage polarization. While Romiplostim also exhibits immunomodulatory effects, particularly on Treg cells, the current body of evidence for its broader immune impact is less extensive compared to this compound. Further research, especially direct comparative studies, is needed to fully elucidate the distinct immunomodulatory profiles of this compound, Romiplostim, and Avatrombopag. A deeper understanding of these effects will be instrumental in optimizing their use in ITP and potentially other autoimmune and inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Romiplostim in primary immune thrombocytopenia that is persistent or chronic: phase III multicenter, randomized, placebo-controlled clinical trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulation with romiplostim as a second-line strategy in primary immune thrombocytopenia: The iROM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cytokine Gene Polymorphisms on this compound Reactivity in Japanese Patients with Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Eltrombopag with Immunosuppressive Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Eltrombopag when combined with standard immunosuppressive therapy (IST) for the treatment of aplastic anemia. It is designed to offer an objective analysis of the enhanced efficacy of this combination therapy, supported by experimental data from key clinical studies. Detailed methodologies for pivotal experiments are provided to facilitate reproducibility and further investigation.
I. Comparative Efficacy of this compound in Combination with IST
The addition of this compound, a thrombopoietin receptor agonist, to standard immunosuppressive regimens, typically consisting of anti-thymocyte globulin (ATG) and cyclosporine A (CsA), has demonstrated significantly improved hematologic responses in patients with severe aplastic anemia (SAA).[1][2][3] Clinical trial data consistently show higher overall and complete response rates, as well as a faster time to response, compared to IST alone.
Table 1: Hematologic Response in Treatment-Naïve Severe Aplastic Anemia Patients
| Outcome | This compound + IST | IST Alone | Study Reference |
| Overall Response Rate (ORR) at 6 Months | 80% - 94% | 67% | Townsley et al. (Phase 1/2)[4], Patel et al. (Phase 2)[5] |
| 68% | 41% | Peffault de Latour et al. (Phase 3 RACE Trial)[1][3] | |
| Complete Response (CR) at 3 Months | 22% | 10% | Peffault de Latour et al. (Phase 3 RACE Trial)[3] |
| Complete Response (CR) at 6 Months | 39% - 58% | N/A | Townsley et al. (Phase 1/2)[4], Patel et al. (Phase 2)[5] |
| 50.0% | 10.2% | Li et al. (Pediatric SAA)[6] | |
| Median Time to First Response | 3.0 months | 8.8 months | Peffault de Latour et al. (Phase 3 RACE Trial)[3] |
II. Mechanistic Synergy: A Dual Approach to Bone Marrow Recovery
The enhanced efficacy of the combination therapy stems from the complementary mechanisms of action of this compound and IST. While IST targets the underlying autoimmune pathology of aplastic anemia by suppressing the T-cell-mediated destruction of hematopoietic stem cells (HSCs), this compound directly stimulates the proliferation and differentiation of the remaining HSCs.[7][8] This dual approach addresses both the cause of HSC depletion and the need for bone marrow regeneration.
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and IST for bone marrow recovery.
III. Key Experimental Protocols
To validate the synergistic effects observed in clinical trials, several key laboratory assays are employed to assess hematopoietic function and immune cell populations.
A. Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
This assay quantifies the number of hematopoietic progenitor cells in a bone marrow or peripheral blood sample and their ability to differentiate into various lineages.
Methodology:
-
Cell Isolation: Mononuclear cells (MNCs) are isolated from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: A defined number of MNCs (e.g., 1 x 10^5 cells/mL) are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of various colony types.
-
Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Identification and Enumeration: Colonies, such as burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM), are identified and counted under an inverted microscope based on their morphology.
-
Data Analysis: The number of colonies per a given number of plated cells is calculated and compared between treatment groups.
Caption: Workflow for the Colony-Forming Unit (CFU) assay.
B. T-Cell Subset Analysis by Flow Cytometry
This technique is used to identify and quantify different populations of T-lymphocytes, which are central to the pathophysiology of aplastic anemia.
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Antibody Staining: PBMCs are incubated with a panel of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3 for all T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells).
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their relative percentages and absolute counts.
Caption: Workflow for T-cell subset analysis by flow cytometry.
C. Measurement of Thrombopoietin (TPO) Levels by ELISA
This assay measures the concentration of endogenous TPO in patient plasma or serum, which can provide insights into the degree of bone marrow failure.
Methodology:
-
Sample Collection: Blood is collected in EDTA or serum separator tubes and centrifuged to obtain plasma or serum, respectively.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. Briefly, the sample is added to a microplate pre-coated with a TPO-specific capture antibody.
-
Detection: A biotin-conjugated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are added sequentially.
-
Substrate Reaction: A substrate solution is added, which develops a color in proportion to the amount of bound TPO.
-
Data Quantification: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. TPO concentration is determined by comparison to a standard curve.
IV. Conclusion
The combination of this compound with standard immunosuppressive therapy represents a significant advancement in the treatment of severe aplastic anemia. The synergistic action of these therapies, targeting both the immune-mediated destruction of hematopoietic stem cells and the stimulation of hematopoiesis, leads to improved clinical outcomes. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this and other novel combination therapies in the field of hematology.
References
- 1. Identification of Plasma Thrombopoietin Level and Its Significance in Patients with Aplastic Anemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dls.com [dls.com]
- 3. researchgate.net [researchgate.net]
- 4. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Current concepts in the pathophysiology and treatment of aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive Therapy | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
